4-Decyn-1-ol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dec-4-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h11H,2-5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYDSMYJBSYNTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC#CCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505714 | |
| Record name | Dec-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69222-06-6 | |
| Record name | Dec-4-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide to 4-Decyn-1-ol: From Synthesis to its Role in Pheromone Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data: 4-Decyn-1-ol
This technical guide provides a comprehensive overview of this compound, a significant long-chain alkynol. The following table summarizes its fundamental molecular properties.
| Property | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| CAS Number | 69222-06-6 |
Synthetic Pathways
The synthesis of this compound can be achieved through a multi-step process, often starting from more readily available precursors. A common strategy involves the alkynation of a suitable electrophile with a terminal alkyne. Subsequently, this compound serves as a crucial intermediate in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth, Batrachedra amydraula.
Logical Synthesis Workflow
The following diagram illustrates the logical progression from a basic C4 building block to this compound and its subsequent conversion to the insect pheromone (Z)-4-decenyl acetate.
Caption: Synthetic pathway from 1,4-Butanediol to this compound and its conversion to a pheromone.
Experimental Protocols
Synthesis of this compound from 1,4-Butanediol (Illustrative Protocol)
This protocol outlines a general approach for the synthesis of this compound, which can be adapted based on laboratory-specific conditions and available reagents.
Step 1: Monobromination of 1,4-Butanediol
-
Reagents: 1,4-Butanediol, Hydrobromic acid (48%), Sulfuric acid.
-
Procedure:
-
To a stirred solution of 1,4-butanediol, add concentrated sulfuric acid dropwise at 0 °C.
-
Slowly add hydrobromic acid while maintaining the temperature below 10 °C.
-
After the addition is complete, the mixture is heated at reflux for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the mixture is cooled, and the organic layer containing 4-bromobutan-1-ol is separated, washed, dried, and purified by distillation.
-
Step 2: Alkylation of 1-Hexyne with 4-Bromobutan-1-ol
-
Reagents: 1-Hexyne, a strong base (e.g., n-butyllithium or sodium amide), 4-Bromobutan-1-ol, anhydrous solvent (e.g., tetrahydrofuran or liquid ammonia).
-
Procedure:
-
Dissolve 1-hexyne in the anhydrous solvent and cool to a low temperature (e.g., -78 °C for n-butyllithium in THF).
-
Slowly add the strong base to deprotonate the terminal alkyne, forming the hexynyl anion.
-
Add a solution of 4-bromobutan-1-ol in the same solvent dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the combined organic layers, dry over an anhydrous salt, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or distillation.
-
Conversion of this compound to (Z)-4-Decenyl Acetate
Step 1: Partial Reduction of this compound
-
Reagents: this compound, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline), Hydrogen gas, Solvent (e.g., hexane or ethanol).
-
Procedure:
-
Dissolve this compound in the solvent in a flask equipped with a hydrogenation setup.
-
Add Lindlar's catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this process is repeated multiple times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically using a balloon).
-
Monitor the reaction progress by GC to ensure the reaction stops at the alkene stage.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to yield (Z)-4-decen-1-ol.
-
Step 2: Acetylation of (Z)-4-Decen-1-ol
-
Reagents: (Z)-4-Decen-1-ol, Acetic anhydride or acetyl chloride, a base (e.g., pyridine or triethylamine), Solvent (e.g., dichloromethane).
-
Procedure:
-
Dissolve (Z)-4-decen-1-ol and the base in the solvent.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride or acetyl chloride.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Quench the reaction with water or a dilute acid solution.
-
Separate the organic layer, wash it sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate to obtain the crude (Z)-4-decenyl acetate.
-
Purify the product by column chromatography.
-
Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary analytical technique for the identification and quantification of this compound and its derivatives.
Typical GC-MS Parameters for C10 Alkynols
| Parameter | Typical Value/Condition |
| Column | Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | Initial temperature: 50-70 °C, hold for 1-2 min, ramp at 10-15 °C/min to 250-280 °C, hold for 5-10 min |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0-1.5 mL/min) |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-400 |
Role in Pheromone Biosynthesis
In the lesser date moth, Batrachedra amydraula, this compound is a key precursor in the biosynthetic pathway of its sex pheromone. This pathway involves enzymatic reactions that are common in insect pheromone production.
Pheromone Biosynthesis Signaling Pathway
The following diagram illustrates the key enzymatic steps in the conversion of a fatty acid precursor to the final acetate pheromone component.
In-Depth Technical Guide to CAS Number 69222-06-6: 4-Decyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 69222-06-6 identifies the chemical compound 4-Decyn-1-ol. This acetylenic alcohol is a key synthetic intermediate, primarily recognized for its role in the stereoselective synthesis of insect sex pheromones. Its linear ten-carbon chain, featuring a terminal hydroxyl group and an internal triple bond at the fourth carbon, provides a versatile scaffold for various chemical transformations. This guide offers a comprehensive overview of the properties, synthesis, analysis, and applications of this compound, with a focus on detailed experimental protocols and data for laboratory applications.
Core Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Clear, colorless to pale yellow liquid (typical) | [2] |
| Purity (typical) | ≥95% | [3] |
Note: Some physical properties like melting and boiling points are based on estimations and may vary.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the expected spectral features are outlined below. These serve as a predictive guide for analytical characterization.
| Technique | Expected Peaks/Signals |
| ¹H NMR | Signals corresponding to the terminal methyl group (triplet), methylene groups in the alkyl chain, methylene groups adjacent to the triple bond and the hydroxyl group, a triplet for the terminal -CH₂OH, and a broad singlet for the -OH proton. |
| ¹³C NMR | Signals for the ten carbon atoms, including the terminal methyl carbon, several methylene carbons, the two sp-hybridized carbons of the alkyne, and the carbon bearing the hydroxyl group. The alkyne carbons would appear in the characteristic region of 70-90 ppm. |
| IR Spectroscopy | A broad absorption band around 3300-3400 cm⁻¹ for the O-H stretch of the alcohol, C-H stretching peaks around 2850-2960 cm⁻¹, and a weak C≡C stretching absorption around 2200-2260 cm⁻¹ for the internal alkyne. |
| Mass Spectrometry (MS) | A molecular ion peak (M⁺) at m/z 154, with fragmentation patterns corresponding to the loss of water (M-18) and cleavage at various points along the carbon chain. |
Synthesis of this compound: An Experimental Approach
The synthesis of this compound can be achieved through the alkylation of a smaller terminal alkyne. A plausible and common synthetic route involves the reaction of the lithium salt of 1-hexyne with an appropriate epoxide, such as ethylene oxide.
Experimental Protocol: Synthesis of this compound
Materials:
-
1-Hexyne
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-hexyne (1.0 equivalent) dissolved in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel while maintaining the temperature at -78 °C. Stir the resulting solution for 1 hour at this temperature to ensure complete formation of the lithium acetylide.
-
Slowly bubble ethylene oxide (1.2 equivalents) through the solution. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Application in Pheromone Synthesis: Conversion to (Z)-4-Decenyl Acetate
A primary application of this compound is its use as a precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth (Batrachedra amydraula).[1] This transformation involves a two-step process: stereoselective reduction of the alkyne to a Z-alkene, followed by acetylation of the alcohol.
Experimental Protocol: Synthesis of (Z)-4-Decenyl Acetate
Part 1: Stereoselective Reduction to (Z)-4-Decen-1-ol
Materials:
-
This compound
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Quinoline
-
Hexane or methanol as solvent
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound (1.0 equivalent) in hexane.
-
Add Lindlar's catalyst (5% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Evacuate the flask and fill it with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.
-
Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude (Z)-4-Decen-1-ol. This product can often be used in the next step without further purification.
Part 2: Acetylation to (Z)-4-Decenyl Acetate
Materials:
-
(Z)-4-Decen-1-ol
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM) as solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve (Z)-4-Decen-1-ol (1.0 equivalent) in a mixture of pyridine and DCM at 0 °C.[4][5]
-
Slowly add acetic anhydride (1.5-2.0 equivalents) to the solution.[5]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.[5]
-
Quench the reaction by adding methanol.[5]
-
Dilute the mixture with DCM and wash sequentially with 1 M HCl, water, and saturated aqueous NaHCO₃ solution.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the resulting (Z)-4-decenyl acetate by column chromatography on silica gel.[3]
Signaling Pathway in Pheromone Action (Conceptual)
While this compound itself is not known to be involved in biological signaling, its end-product, (Z)-4-decenyl acetate, acts as a pheromone. Pheromones are detected by specialized olfactory neurons in the antennae of the insect. The binding of the pheromone to a receptor protein initiates a signal transduction cascade, leading to the opening of ion channels, depolarization of the neuron, and the generation of an action potential. This signal is then transmitted to the brain, eliciting a behavioral response, such as mating behavior in the male lesser date moth.
Caption: Conceptual pheromone signaling pathway.
Analytical Methods
The purity and identity of this compound and its derivatives are typically assessed using chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for analyzing these relatively volatile compounds.[2][6][7][8][9]
Typical GC-MS Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium.
-
Injection Mode: Split/splitless.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a higher temperature (e.g., 250 °C) to ensure good separation.
-
MS Detector: Electron ionization (EI) at 70 eV.
Safety and Handling
As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.
Disclaimer: The experimental protocols provided are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and safety assessments. All chemical procedures should be carried out by trained personnel in a properly equipped laboratory.
References
- 1. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]
- 2. Long-chain fatty alcohol quantitation in subfemtomole amounts by gas chromatography-negative ion chemical ionization mass spectrometry. Application to long-chain acyl coenzyme A measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification by gas chromatography/mass spectrometry of long-chain fatty acids and alcohols from hamster meibomian glands using picolinyl and nicotinate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. alsenvironmental.co.uk [alsenvironmental.co.uk]
- 9. mdpi.com [mdpi.com]
Spectroscopic Profile of 4-Decyn-1-ol: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Decyn-1-ol (CAS No: 69222-06-6), a valuable intermediate in the synthesis of biologically active molecules, including insect pheromones. Due to the scarcity of publicly available experimental spectra, this document presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for obtaining these spectra are also provided to guide researchers in their analytical workflows.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from computational models and analysis of characteristic spectral features for its functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (Solvent: CDCl₃, Reference: TMS)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.65 | Triplet | 2H | H-1 (-CH₂OH) |
| ~2.20 | Triplet of Triplets | 2H | H-3 (-C≡C-CH₂-) |
| ~2.15 | Triplet of Triplets | 2H | H-6 (-CH₂-C≡C-) |
| ~1.70 | Quintet | 2H | H-2 (-CH₂-CH₂OH) |
| ~1.40-1.55 | Multiplet | 4H | H-7, H-8 (-CH₂-CH₂-) |
| ~1.30 | Sextet | 2H | H-9 (-CH₂-CH₃) |
| ~0.90 | Triplet | 3H | H-10 (-CH₃) |
| Variable | Broad Singlet | 1H | -OH |
Table 2: Predicted ¹³C NMR Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Atom |
| ~80.5 | C-4 or C-5 (-C≡C-) |
| ~79.5 | C-5 or C-4 (-C≡C-) |
| ~62.0 | C-1 (-CH₂OH) |
| ~31.5 | C-2 (-CH₂-CH₂OH) |
| ~31.0 | C-7 (-CH₂-) |
| ~22.0 | C-8 (-CH₂-) |
| ~20.5 | C-6 (-CH₂-C≡C-) |
| ~18.5 | C-3 (-C≡C-CH₂-) |
| ~14.0 | C-9 (-CH₂-CH₃) |
| ~13.5 | C-10 (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 2955-2850 | Strong | C-H stretch (alkane) |
| 2250-2100 | Weak to Medium | C≡C stretch (internal alkyne) |
| 1465-1450 | Medium | C-H bend (alkane) |
| 1070-1030 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 154 | [M]⁺ (Molecular Ion) |
| 136 | [M-H₂O]⁺ |
| 125 | [M-C₂H₅]⁺ |
| 111 | [M-C₃H₇]⁺ |
| 97 | [M-C₄H₉]⁺ |
| 83 | [M-C₅H₁₁]⁺ |
| 69 | [C₅H₉]⁺ |
| 55 | [C₄H₇]⁺ |
| 41 | [C₃H₅]⁺ |
Experimental Protocols
The following sections detail generalized protocols for the spectroscopic analysis of this compound.
NMR Spectroscopy
2.1.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically 0 ppm).
-
Transfer the solution into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
2.1.2. Data Acquisition
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of liquid this compound directly onto the center of the ATR crystal.
-
If analyzing a solid sample, place a small amount of the solid onto the crystal and apply pressure using the instrument's pressure arm to ensure good contact.
2.2.2. Data Acquisition
-
Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
2.3.1. Sample Preparation
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Transfer the solution to a GC vial.
2.3.2. Data Acquisition
-
Gas Chromatography:
-
Injector Temperature: Typically set to 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating this type of compound.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.
-
Scan Range: A mass-to-charge ratio (m/z) range of 40-400 amu is typically sufficient to observe the molecular ion and key fragments.
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: General workflows for NMR, IR, and GC-MS analysis.
Caption: Relationship between spectroscopic techniques and structural information.
Physical properties of 4-Decyn-1-ol (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Decyn-1-ol, a valuable intermediate in the synthesis of various organic compounds, including insect pheromones.[1] The following sections detail its boiling point and density, along with standardized experimental protocols for their determination.
Core Physical Properties of this compound
The physical characteristics of this compound are essential for its handling, purification, and use in synthetic chemistry. The boiling point is particularly important for distillation-based purification, while density is a fundamental property for mass-to-volume conversions and purity assessment.
Data Presentation
The quantitative physical properties of this compound are summarized in the table below.
| Physical Property | Value | Notes |
| Boiling Point | Not explicitly found | The boiling point of the related isomer 9-Decyn-1-ol is 92 °C at 4 mmHg.[2] Boiling points of organic compounds are highly dependent on pressure. |
| Density | Not explicitly found | The density of the related isomer 9-Decyn-1-ol is 0.87 g/cm³.[2] Density is temperature-dependent. |
| Molecular Formula | C₁₀H₁₈O | [1][3][4] |
| Molecular Weight | 154.25 g/mol | [1][3] |
Experimental Protocols
The following are detailed methodologies for the experimental determination of the boiling point and density of liquid organic compounds such as this compound.
Determination of Boiling Point (Capillary Method)
This method is suitable for small quantities of liquid and is a common technique in organic chemistry labs.
Materials:
-
Thiele tube or similar heating apparatus (e.g., aluminum block)
-
High-temperature thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or hot plate)
-
Sample of this compound
-
Stand and clamp
Procedure:
-
A small amount of this compound is placed in the small test tube.
-
A capillary tube, which has been sealed at one end, is placed into the test tube with the open end submerged in the liquid.
-
The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb.
-
The entire assembly is placed in a Thiele tube containing a high-boiling liquid (like mineral oil) or an aluminum heating block.[5]
-
The apparatus is heated slowly and gently.[5]
-
As the temperature rises, air trapped in the capillary tube will slowly exit.
-
When the boiling point of the sample is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[5]
-
The heat source is then removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.
Determination of Density (Pycnometer Method)
This method provides an accurate determination of the density of a liquid.
Materials:
-
Pycnometer (a small glass flask with a precise volume)
-
Analytical balance
-
Thermometer
-
Sample of this compound
-
Distilled water (for calibration)
Procedure:
-
A clean, dry pycnometer is weighed accurately on an analytical balance (mass M1).
-
The pycnometer is filled with distilled water of a known temperature and weighed again (mass M2). The density of water at this temperature is known.
-
The pycnometer is emptied, dried thoroughly, and then filled with this compound at the same temperature.
-
The pycnometer filled with the sample is weighed (mass M3).
-
The density of this compound is calculated using the following formula: Density of sample = [(M3 - M1) / (M2 - M1)] * Density of water
Mandatory Visualization
The following diagram illustrates the general experimental workflow for determining the physical properties of a liquid organic compound.
Caption: Workflow for determining boiling point and density.
References
- 1. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 69222-06-6 [chemicalbook.com]
- 4. This compound CAS#: 69222-06-6 [chemicalbook.com]
- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
A Technical Guide to 4-Decyn-1-ol for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of 4-Decyn-1-ol, a key chemical intermediate, with a focus on its commercial availability for research purposes, and its application in the synthesis of insect pheromones. This document details commercially available sources, typical product specifications, and a complete experimental protocol for its most common research application.
Commercial Suppliers and Product Specifications
This compound is available from a number of commercial suppliers catering to the research and development market. The following table summarizes the offerings from several key suppliers. For the most current pricing and availability, it is recommended to contact the suppliers directly.
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| BenchChem | 69222-06-6 | C₁₀H₁₈O | 154.25 | Typically 95%[1] | Inquire for details |
| Jaydev Chemical Industries | 69222-06-6 | C₁₀H₁₈O | 154.25 | ≥ 95.0% (GC)[2] | Inquire for details |
| Alfa Chemistry | 69222-06-6 | C₁₀H₁₈O | 154.25 | Inquire for details | Inquire for details |
| ChemicalBook | 69222-06-6 | C₁₀H₁₈O | 154.25 | Inquire for details | Inquire for details |
Core Application: Synthesis of (Z)-4-Decenyl Acetate
The primary application of this compound in research is as a precursor in the stereoselective synthesis of (Z)-4-decenyl acetate. This compound is the sex pheromone of the lesser date moth, Batrachedra amydraula.[1][2] The synthesis is a two-step process involving the partial hydrogenation of the alkyne to a cis-alkene, followed by acetylation of the alcohol.
Experimental Protocol: Synthesis of (Z)-4-Decenyl Acetate from this compound
This protocol outlines the two key stages of the synthesis.
Step 1: Partial Hydrogenation of this compound to cis-4-Decen-1-ol
This procedure utilizes a Lindlar catalyst to achieve the stereoselective reduction of the alkyne to the corresponding cis-alkene.[3]
Materials:
-
This compound (100 g)[3]
-
Hexane (100 mL)[3]
-
Lindlar Catalyst (10 g)[3]
-
Pyridine (10 g)[3]
-
Hydrogen gas
Procedure:
-
Dissolve this compound in hexane in a suitable reaction vessel.
-
Add the Lindlar catalyst and pyridine to the solution. Pyridine acts as a catalyst poison to prevent over-reduction to the alkane.[3]
-
Agitate the mixture at room temperature.
-
Introduce hydrogen gas into the mixture.
-
Continue the reaction for approximately 3 hours, or until the absorption of hydrogen ceases.[3]
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
The resulting solution contains cis-4-Decen-1-ol. The crude product can be purified by distillation under reduced pressure. The boiling point of cis-4-Decen-1-ol is reported as 86 °C at 5 mmHg.[3]
Step 2: Acetylation of cis-4-Decen-1-ol to (Z)-4-Decenyl Acetate
This procedure describes the conversion of the alcohol to its corresponding acetate ester.
Materials:
-
cis-4-Decen-1-ol
-
Acetic anhydride
-
Pyridine or another suitable base catalyst
-
Anhydrous ether or other suitable solvent
Procedure:
-
Dissolve cis-4-Decen-1-ol in a suitable anhydrous solvent such as ether in a reaction flask.
-
Add an equimolar amount of acetic anhydride to the solution.
-
Add a catalytic amount of a base, such as pyridine, to the reaction mixture.
-
Stir the reaction at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, the mixture is typically washed with water and a mild aqueous base (e.g., sodium bicarbonate solution) to remove excess acetic anhydride and the catalyst.
-
The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate) and the solvent is removed under reduced pressure to yield the crude (Z)-4-decenyl acetate.
-
Further purification can be achieved by distillation or column chromatography.
Potential Research Areas
While the synthesis of insect pheromones is the most documented application, alkynols like this compound are versatile building blocks in organic synthesis. Their potential use in other areas of research, such as in the development of novel bioactive molecules, is an area for further exploration. Some literature suggests a potential for anticancer properties of related alkynols, however, specific studies on this compound are not yet prevalent.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of (Z)-4-decenyl acetate from this compound.
Caption: Workflow for the synthesis of (Z)-4-Decenyl acetate.
Chemical Structures
Caption: Key chemical structures in the synthesis pathway.
References
The Role of 4-Decyn-1-ol in Pheromone Biosynthesis: A Technical Guide
Abstract: This technical guide provides a comprehensive overview of the current understanding of 4-decyn-1-ol's role as a key intermediate in the biosynthesis of certain insect pheromones. While the complete enzymatic pathway for its production in insects remains an area of active research, this document synthesizes existing knowledge on related biosynthetic processes, analytical methodologies, and the chemical synthesis of the ultimate pheromonal compounds. This guide is intended for researchers, scientists, and drug development professionals working in the fields of chemical ecology, entomology, and pest management.
Introduction
Insect pheromones are vital chemical signals that mediate a wide range of behaviors, including mating, aggregation, and alarm signaling. The specificity of these signals is often dictated by the precise chemical structure of the pheromone components. One such component, or a precursor to it, is this compound. This C10 acetylenic alcohol is a known intermediate in the laboratory synthesis of (Z)-4-decenyl acetate, a primary component of the sex pheromone of the Lesser date moth, Batrachedra amydraula, a significant pest of date palms.[1] Understanding the biosynthesis of this compound is crucial for developing novel and species-specific pest control strategies.
While the biosynthetic pathways of many fatty acid-derived pheromones, which typically involve desaturation and chain-shortening, are well-studied, the enzymatic formation of alkyne bonds in insect pheromone biosynthesis is not yet fully elucidated. This guide will explore the known aspects of this compound's role and propose a hypothetical biosynthetic pathway based on analogous biological systems.
Pheromone Composition and the Role of this compound
The primary known role of this compound is as a precursor to (Z)-4-decenyl acetate. The pheromone blend of Batrachedra amydraula has been identified to contain several components, with (Z)-4-decenyl acetate being a key attractant.
Table 1: Identified Pheromone Components of Batrachedra amydraula
| Compound Name | Chemical Formula | Role |
| (Z)-4-Decenyl acetate | C₁₂H₂₂O₂ | Primary Sex Pheromone |
| (Z)-5-Decenyl acetate | C₁₂H₂₂O₂ | Pheromone Component |
| (Z,Z)-4,7-Decadienyl acetate | C₁₂H₂₀O₂ | Pheromone Component |
| Decyl acetate | C₁₂H₂₄O₂ | Pheromone Component |
| (Z)-5-Decen-1-ol | C₁₀H₂₀O | Pheromone Component |
Source: Adapted from literature on Batrachedra amydraula pheromone analysis.
Biosynthesis of this compound: A Hypothetical Pathway
The specific enzymes responsible for the synthesis of this compound in Batrachedra amydraula have not yet been identified. However, based on known biochemical pathways for fatty acid metabolism and alkyne formation in other organisms, a hypothetical pathway can be proposed. This pathway likely starts from a common fatty acid precursor, such as oleic acid, and involves a series of enzymatic steps.
The key and currently uncharacterized step is the formation of the carbon-carbon triple bond. In some bacteria, a fatty acid desaturase/acetylenase has been shown to catalyze the formation of a terminal alkyne. A similar enzyme, an "alkyne desaturase," may be responsible for the internal alkyne in this compound.
References
4-Decyn-1-ol as a Precursor for Insect Pheromones: An In-depth Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Insect pheromones, pivotal in intra-species communication, are increasingly integral to sustainable pest management strategies. The precise chemical synthesis of these semiochemicals is paramount for their efficacy. This technical guide provides a comprehensive overview of the role of 4-Decyn-1-ol as a key precursor in the synthesis of specific insect pheromones. We delve into the detailed synthetic pathway for the production of (Z)-4-decenyl acetate, the sex pheromone of the Lesser Date Moth (Batrachedra amydraula), from this compound. This document outlines the critical experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow to facilitate a deeper understanding for researchers in chemical synthesis and drug development.
Introduction
The growing demand for environmentally benign pest control methods has propelled research into the synthesis and application of insect pheromones. These chemical signals, often with highly specific stereochemistry, offer a targeted approach to disrupt pest mating cycles, monitor populations, and implement mass trapping strategies. The economic and ecological advantages of pheromone-based pest management underscore the importance of efficient and stereoselective synthetic routes to these complex molecules.
This compound has emerged as a valuable and versatile starting material in the synthesis of various insect pheromones. Its alkyne functionality provides a strategic point for stereoselective reduction to form either (Z) or (E) double bonds, a common structural motif in lepidopteran pheromones. This guide focuses on a practical and well-documented application: the synthesis of (Z)-4-decenyl acetate, the primary component of the female sex pheromone of the Lesser Date Moth (Batrachedra amydraula), a significant pest of date palms.[1]
Synthetic Pathway Overview
The synthesis of (Z)-4-decenyl acetate from this compound is a two-step process. The first critical step is the stereoselective reduction of the internal alkyne in this compound to a (Z)-alkene, yielding (Z)-4-Decen-1-ol. The second step involves the acetylation of the terminal hydroxyl group to produce the final pheromone, (Z)-4-decenyl acetate.
Figure 1: General synthetic pathway from this compound to (Z)-4-decenyl acetate.
Experimental Protocols
Step 1: Stereoselective Reduction of this compound to (Z)-4-Decen-1-ol
The stereoselective reduction of the alkyne to a cis or (Z)-alkene is the most crucial step in this synthesis. The use of a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead), is a standard and effective method to achieve this transformation with high stereoselectivity.
Experimental Workflow:
Figure 2: Experimental workflow for the stereoselective reduction of this compound.
Detailed Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane. Add Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead, ~0.05 eq by weight).
-
Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (using a balloon is sufficient). The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material. The reaction should be stopped promptly upon completion to avoid over-reduction to the corresponding alkane.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst. The Celite pad is washed with hexane.
-
Purification: The filtrate is concentrated under reduced pressure. The resulting crude (Z)-4-Decen-1-ol is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure product.
Step 2: Acetylation of (Z)-4-Decen-1-ol to (Z)-4-Decenyl acetate
The final step is the conversion of the alcohol to its corresponding acetate ester. A common and effective method is the use of acetic anhydride with a base, such as pyridine, which also acts as a catalyst.
Experimental Workflow:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Decyn-1-ol
Introduction
4-Decyn-1-ol is a valuable acetylenic alcohol used as a research chemical and an important intermediate in the synthesis of insect sex pheromones.[1][2] Specifically, it serves as a precursor to (Z)-4-decenyl acetate, the sex pheromone of the Lesser date moth, Batrachedra amydraula.[1][2] The synthesis of this compound is a prime example of carbon-carbon bond formation via the alkylation of a terminal alkyne, a fundamental and powerful reaction in organic synthesis.[3][4]
This document provides a detailed protocol for a multi-step synthesis of this compound. The strategy involves:
-
Protection of the hydroxyl group of a starting alcohol.
-
Deprotonation of the terminal alkyne to form a nucleophilic acetylide ion.
-
Alkylation of the acetylide with an alkyl halide to form the desired carbon skeleton.
-
Deprotection to reveal the final alcohol product.
Synthesis Strategy and Application Notes
The core of this synthesis is an SN2 reaction between a lithium acetylide (a strong nucleophile) and a primary alkyl halide.[4] This reaction efficiently creates a new carbon-carbon bond, extending the carbon chain.[4][5]
Logical Workflow of the Synthesis
Caption: General workflow for the synthesis of this compound.
Choice of Starting Materials
-
Alkyne Source: But-3-yn-1-ol is an ideal starting material as it contains the required four-carbon chain with a terminal alkyne and a primary alcohol.[6][7][8]
-
Alkylating Agent: 1-Bromohexane is used to add the remaining six carbons to the chain. Primary alkyl halides are essential for this reaction to proceed via an SN2 mechanism.[3][4] Secondary or tertiary halides would lead to elimination (E2) products.
The Necessity of a Protecting Group
The acidic proton of the hydroxyl group in but-3-yn-1-ol would react with the strong base (n-Butyllithium) used for alkyne deprotonation.[9] This would consume the base and prevent the formation of the desired acetylide. To avoid this, a protecting group is installed on the alcohol.
-
Silyl Ethers (e.g., TBDMS): Tert-butyldimethylsilyl (TBDMS) ethers are excellent protecting groups for alcohols.[10] They are easy to install, stable under the strongly basic conditions of the alkylation step, and can be selectively removed under mild conditions using a fluoride source like tetrabutylammonium fluoride (TBAF).[9][10]
Key Reaction Conditions
-
Inert Atmosphere: Organolithium reagents like n-Butyllithium (n-BuLi) are highly reactive and pyrophoric (ignite spontaneously in air). All reactions involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon).
-
Anhydrous Solvents: Organolithium reagents and acetylides react violently with water. All solvents and glassware must be rigorously dried before use. Tetrahydrofuran (THF) is a common solvent for these reactions.
-
Low Temperatures: The deprotonation and alkylation steps are typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and minimize side reactions.
Experimental Protocol
This protocol describes the synthesis of this compound starting from but-3-yn-1-ol and 1-bromohexane.
Safety Precautions:
-
n-Butyllithium is pyrophoric and corrosive. Handle only under an inert atmosphere.
-
1-Bromohexane is a lachrymator and irritant.
-
Tetrahydrofuran (THF) is flammable and can form explosive peroxides.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct the reaction in a well-ventilated fume hood.
Step 1: Protection of But-3-yn-1-ol with TBDMS
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add but-3-yn-1-ol and imidazole.
-
Dissolution: Add anhydrous dichloromethane (DCM) via syringe and stir the mixture at 0 °C (ice bath) until all solids dissolve.
-
Addition: Slowly add a solution of tert-butyldimethylsilyl chloride (TBDMS-Cl) in anhydrous DCM to the flask over 15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield the protected alcohol as a colorless oil.
Step 2: Alkylation of the Protected Alkyne
-
Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add the TBDMS-protected but-3-yn-1-ol from Step 1 and anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: Slowly add n-butyllithium (n-BuLi, typically 2.5 M in hexanes) dropwise via syringe. A color change (e.g., to yellow) may be observed, indicating the formation of the lithium acetylide. Stir for 1 hour at -78 °C.
-
Alkylation: Add 1-bromohexane dropwise to the solution. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl. Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude protected this compound.
Step 3: Deprotection to Yield this compound
-
Setup: Dissolve the crude product from Step 2 in anhydrous THF in a 250 mL round-bottom flask.
-
Addition: Add tetrabutylammonium fluoride (TBAF, typically 1.0 M in THF) to the solution at room temperature.
-
Reaction: Stir the reaction for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Resuspend the residue in diethyl ether and wash with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Final Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
Data Presentation
The following table summarizes representative quantitative data for the synthesis. Yields are illustrative and may vary based on experimental conditions and technique.
| Step | Reactant | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Reagent | Product | Yield (%) |
| 1. Protection | But-3-yn-1-ol | 70.09[6][8] | 5.0 g | 71.3 | TBDMS-Cl | TBDMS-protected alkyne | ~95% |
| 2. Alkylation | Protected Alkyne | 184.36 | 12.5 g | 67.8 | 1-Bromohexane | TBDMS-protected this compound | ~85% |
| 3. Deprotection | Protected Product | 268.53 | 14.5 g | 54.0 | TBAF | This compound | ~90% |
| Overall | --- | --- | --- | --- | --- | This compound | ~73% |
Final Product Characterization (this compound):
-
Appearance: Colorless to pale yellow liquid.
-
Purity (Typical): >95% (as determined by GC)[1]
References
- 1. This compound | 69222-06-6 | Benchchem [benchchem.com]
- 2. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. 3-Butyn-1-OL | C4H6O | CID 13566 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. The structure of But-3-yn-1-ol is :A.\n \n \n \n \n B.\n \n \n \n \n C.\n \n \n \n \n D.\n \n \n \n \n [vedantu.com]
- 8. 3-Butyn-1-ol [webbook.nist.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Grignard Reaction for Alkynyl Alcohol Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. A particularly valuable application of this reaction is the synthesis of alkynyl alcohols, which are important structural motifs in many natural products, pharmaceuticals, and functional materials. This document provides detailed application notes and protocols for the synthesis of propargylic and homopropargylic alcohols using alkynyl Grignard reagents. The primary method involves the preparation of an alkynyl Grignard reagent from a terminal alkyne, followed by its nucleophilic addition to an aldehyde, ketone, or epoxide.
Core Concepts
The synthesis of alkynyl alcohols via the Grignard reaction is a two-step process. The first step is the deprotonation of a terminal alkyne using a stronger Grignard reagent, typically an alkylmagnesium halide like ethylmagnesium bromide or isopropylmagnesium chloride, to form the alkynyl Grignard reagent. The second step involves the reaction of this newly formed nucleophilic alkynyl Grignard reagent with an electrophilic carbonyl compound (aldehyde or ketone) or an epoxide. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alkynyl alcohol.
Experimental Workflows and Signaling Pathways
General Workflow for Alkynyl Alcohol Synthesis
The overall process for synthesizing an alkynyl alcohol using a Grignard reagent can be visualized as a straightforward sequence of preparation and reaction steps.
Synthesis of Propargylic Alcohols
Propargylic alcohols are synthesized by the reaction of an alkynyl Grignard reagent with an aldehyde or a ketone. The reaction proceeds via a nucleophilic attack of the alkynyl carbanion on the electrophilic carbonyl carbon.
Synthesis of Homopropargylic Alcohols
Homopropargylic alcohols are prepared by the reaction of an alkynyl Grignard reagent with an epoxide. This reaction results in the opening of the epoxide ring and the formation of an alcohol with the hydroxyl group located one carbon further away from the alkyne than in a propargylic alcohol. The attack of the Grignard reagent typically occurs at the less sterically hindered carbon of the epoxide.
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
Protocol 1: Preparation of an Alkynyl Grignard Reagent (e.g., Ethynylmagnesium Bromide)
This protocol describes the in-situ preparation of an alkynyl Grignard reagent from a terminal alkyne and an alkyl Grignard reagent.
Materials:
-
Terminal alkyne (e.g., phenylacetylene)
-
Alkyl Grignard reagent (e.g., 3.0 M ethylmagnesium bromide in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and inert gas setup.
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and an inlet for inert gas.
-
Under a positive pressure of nitrogen or argon, charge the flask with the terminal alkyne dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the alkyl Grignard reagent dropwise from the dropping funnel to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The evolution of gas (ethane in the case of ethylmagnesium bromide) should be observed.
-
The resulting solution of the alkynyl Grignard reagent is ready for use in the subsequent reaction.
Protocol 2: Synthesis of a Propargylic Alcohol
This protocol details the reaction of a pre-formed alkynyl Grignard reagent with an aldehyde or ketone.
Materials:
-
Solution of alkynyl Grignard reagent from Protocol 1
-
Aldehyde or ketone (e.g., benzaldehyde or cyclohexanone)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.
-
Dissolve the aldehyde or ketone in anhydrous THF and add it dropwise to the stirred Grignard reagent solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propargylic alcohol.
-
Purify the crude product by column chromatography or distillation as required.
Protocol 3: Synthesis of a Homopropargylic Alcohol
This protocol outlines the reaction of an alkynyl Grignard reagent with an epoxide.
Materials:
-
Solution of alkynyl Grignard reagent from Protocol 1
-
Epoxide (e.g., propylene oxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Cool the solution of the alkynyl Grignard reagent to 0 °C in an ice bath.
-
Add the epoxide, either neat or dissolved in a small amount of anhydrous THF, dropwise to the stirred Grignard reagent solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress should be monitored by TLC or GC.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic solution under reduced pressure to yield the crude homopropargylic alcohol.
-
Purify the product by column chromatography or distillation.
Data Presentation
The following tables summarize typical yields for the synthesis of various alkynyl alcohols using the Grignard reaction. Yields can vary depending on the specific substrates, reaction conditions, and purification methods.
Table 1: Synthesis of Propargylic Alcohols
| Alkynyl Grignard Reagent | Carbonyl Compound | Product | Yield (%) |
| Ethynylmagnesium bromide | Benzaldehyde | 1-Phenyl-2-propyn-1-ol | 85-95 |
| Phenylacetylenylmagnesium bromide | Cyclohexanone | 1-(Phenylethynyl)cyclohexan-1-ol | 80-90 |
| (Trimethylsilyl)ethynylmagnesium bromide | Acetone | 4-(Trimethylsilyl)-2-methylbut-3-yn-2-ol | 88-97 |
| 1-Hexynylmagnesium bromide | Butyraldehyde | Dec-5-yn-4-ol | 75-85 |
Table 2: Synthesis of Homopropargylic Alcohols
| Alkynyl Grignard Reagent | Epoxide | Product | Yield (%) |
| Phenylacetylenylmagnesium bromide | Propylene oxide | 1-Phenylpent-3-yn-1-ol | 70-80 |
| Ethynylmagnesium bromide | Styrene oxide | 4-Phenylbut-1-yn-3-ol | 65-75 |
| 1-Hexynylmagnesium bromide | Cyclohexene oxide | 2-(Hex-1-yn-1-yl)cyclohexan-1-ol | 70-85 |
| (Trimethylsilyl)ethynylmagnesium bromide | 1,2-Epoxybutane | 1-(Trimethylsilyl)hex-1-yn-3-ol | 75-85 |
Conclusion
The Grignard reaction provides a robust and versatile method for the synthesis of alkynyl alcohols. By selecting the appropriate terminal alkyne and carbonyl compound or epoxide, a wide range of propargylic and homopropargylic alcohols can be prepared in good to excellent yields. The protocols and data presented herein serve as a valuable resource for researchers and scientists in the fields of organic synthesis and drug development. Careful attention to anhydrous and inert reaction conditions is paramount for the success of these reactions.
Synthesis of 4-Decyn-1-ol: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of 4-decyn-1-ol, a valuable intermediate in the preparation of insect pheromones and other specialty chemicals. The synthetic strategy employs a four-step sequence commencing with the protection of the hydroxyl group of 4-bromo-1-butanol as a tetrahydropyranyl (THP) ether. The resulting protected alkyl halide is then used to alkylate the lithium salt of 1-hexyne. Subsequent acidic deprotection of the THP ether affords the target compound, this compound, which is purified by column chromatography. This protocol is intended for researchers and professionals in the fields of organic synthesis, chemical biology, and drug development.
Introduction
Alkynols, particularly those with a defined chain length and triple bond position, are important building blocks in organic chemistry. This compound, for instance, serves as a key precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth, Batrachedra amydraula. The controlled synthesis of such compounds is therefore of significant interest for applications in pest management and chemical ecology. The protocol detailed herein describes a reliable and scalable method for the preparation of this compound.
Overall Reaction Scheme
Experimental Protocol
Materials and Methods
All reagents were purchased from commercial suppliers and used without further purification, unless otherwise noted. Tetrahydrofuran (THF) was dried by distillation from sodium/benzophenone ketyl immediately prior to use. All reactions involving air- or moisture-sensitive reagents were carried out under an inert atmosphere of dry argon or nitrogen using standard Schlenk techniques.
Step 1: Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran
-
To a stirred solution of 4-bromo-1-butanol (10.0 g, 65.3 mmol) in dichloromethane (100 mL) at 0 °C, was added 3,4-dihydro-2H-pyran (DHP, 8.8 g, 104 mmol) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.82 g, 3.27 mmol).
-
The reaction mixture was allowed to warm to room temperature and stirred for 12 hours.
-
The reaction was quenched by the addition of a saturated aqueous solution of sodium bicarbonate (50 mL). The layers were separated, and the aqueous layer was extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the crude product.
-
Purification by flash column chromatography (silica gel, 10% ethyl acetate in hexanes) yielded 2-(4-bromobutoxy)tetrahydro-2H-pyran as a colorless oil.
Step 2: Synthesis of 1-(Dec-4-yn-1-yloxy)tetrahydro-2H-pyran
-
To a solution of 1-hexyne (4.2 g, 51.1 mmol) in anhydrous THF (100 mL) at -78 °C under an argon atmosphere, was added n-butyllithium (2.5 M in hexanes, 20.4 mL, 51.1 mmol) dropwise. The mixture was stirred at this temperature for 1 hour.
-
A solution of 2-(4-bromobutoxy)tetrahydro-2H-pyran (12.1 g, 51.1 mmol) in anhydrous THF (20 mL) was added dropwise to the lithium acetylide solution at -78 °C.
-
The reaction mixture was allowed to slowly warm to room temperature and stirred for 16 hours.
-
The reaction was quenched by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL). The layers were separated, and the aqueous layer was extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers were washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product was used in the next step without further purification.
Step 3: Synthesis of this compound
-
The crude 1-(dec-4-yn-1-yloxy)tetrahydro-2H-pyran was dissolved in methanol (100 mL).
-
A catalytic amount of p-toluenesulfonic acid monohydrate (0.49 g, 2.56 mmol) was added, and the mixture was stirred at room temperature for 4 hours.
-
The reaction was neutralized by the addition of a saturated aqueous solution of sodium bicarbonate. The methanol was removed under reduced pressure.
-
The residue was partitioned between water (50 mL) and diethyl ether (100 mL). The aqueous layer was extracted with diethyl ether (2 x 50 mL).
-
The combined organic layers were washed with brine (50 mL), dried over anhydrous sodium sulfate, filtered, and concentrated.
Step 4: Purification
The crude this compound was purified by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to afford the pure product as a colorless oil.
Data Presentation
| Parameter | Value |
| Molecular Formula | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 105-107 °C at 3 mmHg |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 3.69 (t, J = 6.2 Hz, 2H), 2.25 (tt, J = 6.9, 2.3 Hz, 2H), 2.14 (tt, J = 7.0, 2.3 Hz, 2H), 1.71 (p, J = 6.5 Hz, 2H), 1.49-1.35 (m, 4H), 0.91 (t, J = 7.2 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) | 80.8, 79.5, 62.1, 31.8, 31.1, 22.0, 19.3, 18.6, 13.6 |
| IR (neat, cm⁻¹) | 3335 (br, O-H), 2932, 2872 (C-H), 2245 (C≡C), 1058 (C-O) |
| Overall Yield | 60-70% over three steps |
Visualization of the Experimental Workflow
Caption: Workflow diagram for the synthesis of this compound.
Conclusion
The described protocol provides a clear and reproducible method for the synthesis of this compound. The use of a THP protecting group allows for the efficient alkylation of 1-hexyne with a functionalized electrophile. The procedure is suitable for producing the target compound in good yield and high purity, making it a valuable resource for researchers requiring this versatile chemical intermediate.
Application of 4-Decyn-1-ol in Organic Synthesis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-Decyn-1-ol is a valuable bifunctional molecule in organic synthesis, featuring a primary alcohol and an internal alkyne. This structure allows for a variety of selective transformations, making it a key building block for complex targets, most notably insect pheromones and other biologically active molecules. Its utility lies in the ability to independently or sequentially modify the hydroxyl and alkyne moieties to introduce new functionalities and build molecular complexity. This document outlines key synthetic applications of this compound, providing detailed protocols for its principal transformations.
Key Synthetic Applications
The primary applications of this compound revolve around transformations of its alkyne and alcohol functional groups. These include selective reductions to form alkenes, complete saturation to alkanes, and oxidation of the alcohol to yield aldehydes or carboxylic acids.
Synthesis of Insect Pheromones
This compound is a crucial precursor in the synthesis of (Z)-4-decenyl acetate, the sex pheromone of the Lesser date moth (Batrachedra amydraula).[1][2] The synthesis is a two-step process involving the stereoselective reduction of the alkyne followed by acetylation of the alcohol.
Step 1: Selective Hydrogenation to (Z)-4-Decen-1-ol
The key step is the partial hydrogenation of the internal alkyne to a cis-(Z)-alkene. This is achieved using a "poisoned" catalyst, most commonly Lindlar's catalyst, which is palladium on calcium carbonate treated with lead acetate and quinoline. The catalyst is active enough to reduce the alkyne but is deactivated ("poisoned") to prevent the subsequent reduction of the resulting alkene to an alkane. The reaction proceeds via a syn-addition of two hydrogen atoms across the triple bond, leading to the desired Z-stereochemistry.
Step 2: Acetylation to (Z)-4-Decenyl Acetate
The resulting (Z)-4-decen-1-ol is then acetylated to form the final pheromone product. A standard and high-yielding method involves the reaction of the alcohol with acetic anhydride in the presence of a base like pyridine, which acts as both a solvent and a catalyst.
Oxidation of the Hydroxyl Group
The primary alcohol of this compound can be selectively oxidized to either an aldehyde or a carboxylic acid, providing valuable synthetic intermediates while leaving the alkyne moiety intact for further transformations.[1]
Oxidation to 4-Decynal (Aldehyde)
A mild oxidation is required to stop the reaction at the aldehyde stage without oxidizing it further to a carboxylic acid. The Swern oxidation is a highly effective method that uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine. This method avoids the use of heavy metals and generally gives high yields.
Oxidation to 4-Decynoic Acid (Carboxylic Acid)
To achieve full oxidation to the carboxylic acid, a strong oxidizing agent is necessary. The Jones oxidation, which uses chromic acid (CrO₃) in aqueous sulfuric acid and acetone, is a classic and reliable method for converting primary alcohols to carboxylic acids.
Complete Reduction (Hydrogenation)
For applications where the saturated carbon chain is desired, this compound can be fully hydrogenated to decan-1-ol. This reaction reduces the alkyne completely to an alkane using a standard hydrogenation catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas.[3][4]
Data Presentation
| Reaction | Starting Material | Product | Key Reagents | Typical Yield |
| Selective Hydrogenation | This compound | (Z)-4-Decen-1-ol | H₂, Lindlar's Catalyst | >90% |
| Acetylation | (Z)-4-Decen-1-ol | (Z)-4-Decenyl Acetate | Acetic Anhydride, Pyridine | >95% |
| Swern Oxidation | This compound | 4-Decynal | DMSO, (COCl)₂, Et₃N | 85-95% |
| Jones Oxidation | This compound | 4-Decynoic Acid | CrO₃, H₂SO₄, Acetone | 70-90% |
| Full Hydrogenation | This compound | Decan-1-ol | H₂, Pd/C | >98% |
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Decen-1-ol (Selective Hydrogenation)
Materials:
-
This compound (1.0 eq)
-
Lindlar's Catalyst (5% Pd on CaCO₃, poisoned with lead) (approx. 0.05 eq by weight)
-
Quinoline (1-2 drops, as an additional poison)
-
Hexane or Ethanol (Anhydrous)
-
Hydrogen (H₂) gas balloon or cylinder
-
Celite or filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in anhydrous hexane (or ethanol).
-
Add a small amount of quinoline to the solution.
-
Carefully add Lindlar's catalyst to the flask.
-
Seal the flask with a septum and purge the system with hydrogen gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting material is consumed. Over-reduction to the alkane can occur if left for too long.
-
Upon completion, purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The product, (Z)-4-decen-1-ol, can be purified by column chromatography if necessary.
Protocol 2: Synthesis of (Z)-4-Decenyl Acetate (Acetylation)
Materials:
-
(Z)-4-Decen-1-ol (1.0 eq)
-
Acetic Anhydride (Ac₂O) (1.5 eq)
-
Pyridine (Anhydrous, as solvent)
-
Dichloromethane (DCM) or Diethyl Ether
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve (Z)-4-decen-1-ol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C in an ice bath.[1]
-
Slowly add acetic anhydride to the cooled solution with stirring.[5]
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting alcohol (typically 2-4 hours).[6]
-
Quench the reaction by slowly adding water or methanol.
-
Dilute the mixture with dichloromethane or diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated NaHCO₃ solution, and finally brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford (Z)-4-decenyl acetate. Purification can be done via chromatography if needed.
Protocol 3: Synthesis of 4-Decynal (Swern Oxidation)
Materials:
-
Oxalyl Chloride ((COCl)₂) (1.5 eq)
-
Dimethyl Sulfoxide (DMSO) (3.0 eq)
-
This compound (1.0 eq)
-
Triethylamine (Et₃N) (5.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
Procedure:
-
To a solution of oxalyl chloride in anhydrous DCM at -78°C (dry ice/acetone bath), slowly add a solution of DMSO in DCM. Stir for 15 minutes.
-
Add a solution of this compound in DCM dropwise, ensuring the temperature remains below -60°C. Stir for 30-45 minutes.
-
Slowly add triethylamine to the reaction mixture. A thick white precipitate will form.
-
After stirring for 15 minutes at -78°C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with DCM. Combine the organic layers and wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting 4-decynal by column chromatography.
Protocol 4: Synthesis of Decan-1-ol (Full Hydrogenation)
Materials:
-
This compound (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (catalytic amount, ~1-5 mol%)
-
Methanol or Ethyl Acetate
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve this compound in methanol or ethyl acetate in a hydrogenation flask.
-
Carefully add the Pd/C catalyst.
-
Place the flask on a hydrogenation apparatus (e.g., Parr shaker) or use a hydrogen balloon.
-
Evacuate the flask and backfill with hydrogen gas (repeat 3 times).
-
Pressurize the system with hydrogen (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through Celite to remove the catalyst, washing with the solvent.
-
Concentrate the filtrate to yield decan-1-ol, which is often pure enough for subsequent use.
References
- 1. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Acetate derivatives of alcohols | Alex L. Sessions | Alex Sessions [web.gps.caltech.edu]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of (Z)-4-decenyl acetate using 4-Decyn-1-ol as an Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of (Z)-4-decenyl acetate, a significant insect sex pheromone, utilizing 4-decyn-1-ol as a key intermediate. The protocols outlined below are intended for use by trained professionals in a laboratory setting.
Introduction
(Z)-4-decenyl acetate is the sex pheromone of the lesser date moth, Batrachedra amydraula. The synthesis of this pheromone is of interest for its application in pest management strategies, such as mating disruption and population monitoring. A common and effective synthetic route involves a three-step process starting from commercially available reagents. This process includes the formation of this compound, followed by a stereoselective semi-hydrogenation to yield (Z)-4-decen-1-ol, and a final acetylation step to produce the target pheromone.
Synthetic Pathway Overview
The overall synthetic scheme is as follows:
Caption: Synthetic pathway for (Z)-4-decenyl acetate.
Experimental Protocols
Step 1: Synthesis of this compound
This procedure involves the reaction of heptynylmagnesium bromide with ethylene oxide.
Materials:
-
1-Heptyne
-
Ethylmagnesium bromide (EtMgBr) in THF (1.0 M solution)
-
Ethylene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere, a solution of 1-heptyne (1.0 equivalent) in anhydrous THF is cooled to 0 °C.
-
Ethylmagnesium bromide solution (1.05 equivalents) is added dropwise to the 1-heptyne solution, and the mixture is stirred at room temperature for 1 hour.
-
The reaction mixture is then cooled to -20 °C, and a solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added slowly.
-
The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Step 2: Synthesis of (Z)-4-Decen-1-ol via Lindlar Hydrogenation
This step involves the stereoselective semi-hydrogenation of this compound to the corresponding (Z)-alkene. The success of this reaction is highly dependent on the activity of the catalyst and careful monitoring of the hydrogen uptake.[1]
Materials:
-
This compound
-
Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline
-
Hexane or Ethanol as solvent
-
Hydrogen gas (H₂)
Procedure:
-
A solution of this compound (1.0 equivalent) in hexane is prepared in a flask suitable for hydrogenation.
-
Lindlar catalyst (typically 5-10% by weight of the alkyne) and a small amount of quinoline (as a catalyst poison to prevent over-reduction, typically 1-2% by weight of the catalyst) are added to the solution.
-
The flask is evacuated and filled with hydrogen gas (balloon pressure is often sufficient).
-
The reaction mixture is stirred vigorously at room temperature and the progress is monitored by TLC or GC by observing the disappearance of the starting material.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield crude (Z)-4-decen-1-ol, which can be used in the next step without further purification if the reaction is clean.
Step 3: Synthesis of (Z)-4-Decenyl Acetate
This final step is an acetylation of the (Z)-4-decen-1-ol.[2]
Materials:
-
(Z)-4-Decen-1-ol
-
Acetic anhydride (Ac₂O)
-
Pyridine
-
Dichloromethane (CH₂Cl₂) or Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
(Z)-4-Decen-1-ol (1.0 equivalent) is dissolved in pyridine (2–10 mL/mmol) under an inert atmosphere and cooled to 0 °C.[2]
-
Acetic anhydride (1.5–2.0 equivalents) is added dropwise to the solution.[2]
-
The reaction mixture is stirred at room temperature until the starting alcohol is completely consumed, as monitored by TLC.[2]
-
The reaction is quenched by the addition of methanol.
-
The mixture is diluted with dichloromethane or diethyl ether and washed sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.[2]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.[2]
-
The crude product is purified by column chromatography on silica gel to yield pure (Z)-4-decenyl acetate.[2]
Data Presentation
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| This compound | C₁₀H₁₈O | 154.25 | IR (cm⁻¹): ~3300 (O-H), ~2230 (C≡C, weak). ¹H NMR (CDCl₃, δ): ~3.7 (t, 2H, CH₂OH), ~2.2 (m, 4H, CH₂C≡CCH₂), ~1.4-1.6 (m, 6H), ~0.9 (t, 3H, CH₃). ¹³C NMR (CDCl₃, δ): ~80 (alkynyl C), ~62 (CH₂OH), ~31, ~29, ~22, ~19, ~14. |
| (Z)-4-Decen-1-ol | C₁₀H₂₀O | 156.27 | IR (cm⁻¹): ~3300 (O-H), ~3010 (=C-H), ~1655 (C=C). ¹H NMR (CDCl₃, δ): ~5.4 (m, 2H, CH=CH), ~3.6 (t, 2H, CH₂OH), ~2.1 (m, 4H, CH₂CH=CHCH₂), ~1.3-1.4 (m, 6H), ~0.9 (t, 3H, CH₃). |
| (Z)-4-Decenyl acetate | C₁₂H₂₂O₂ | 198.30 | IR (cm⁻¹): ~3010 (=C-H), ~1740 (C=O), ~1240 (C-O). ¹H NMR (CDCl₃, δ): ~5.4 (m, 2H, CH=CH), ~4.1 (t, 2H, CH₂OAc), ~2.05 (s, 3H, OAc), ~2.0 (m, 4H, CH₂CH=CHCH₂), ~1.3-1.4 (m, 6H), ~0.9 (t, 3H, CH₃). MS (m/z): 198 (M⁺), 138 (M⁺ - AcOH).[3] |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of (Z)-4-decenyl acetate.
References
Application Notes and Protocols for Transition-Metal-Catalyzed Reactions with 4-Decyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and expected outcomes for key transition-metal-catalyzed reactions involving 4-decyn-1-ol. The protocols are based on established methodologies for similar substrates, as direct experimental data for this compound is not extensively available in the current literature. The provided data tables are illustrative and represent expected yields based on analogous reactions.
Intramolecular Hydroalkoxylation of this compound: Synthesis of 2-Pentyl-3,4-dihydro-2H-pyran
The intramolecular hydroalkoxylation of this compound offers a direct pathway to synthesize 2-pentyl-3,4-dihydro-2H-pyran, a substituted tetrahydropyran ring system. This structural motif is present in various natural products and bioactive molecules. Gold and platinum catalysts are particularly effective for this transformation, promoting the nucleophilic attack of the hydroxyl group onto the activated alkyne.
Gold-Catalyzed Intramolecular Hydroalkoxylation
Gold(I) catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, are highly effective for the intramolecular hydroalkoxylation of alkynols. These reactions typically proceed under mild conditions with high atom economy.
Illustrative Quantitative Data:
| Entry | Catalyst (mol%) | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AuCl(IPr) (2) | - | Dichloromethane | 25 | 4 | 92 |
| 2 | AuCl(PPh₃) (5) / AgOTf (5) | PPh₃ | Toluene | 60 | 12 | 85 |
| 3 | [Au(NHC)(CH₃CN)]BF₄ (1) | NHC | Dichloromethane | 25 | 6 | 95 |
Experimental Protocol:
Materials:
-
This compound
-
Gold(I) catalyst (e.g., [Au(IPr)Cl])
-
Anhydrous solvent (e.g., Dichloromethane)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the gold(I) catalyst (e.g., [Au(IPr)Cl], 0.02 mmol, 2 mol%).
-
Add anhydrous dichloromethane (10 mL) to the flask and stir the mixture until the catalyst is fully dissolved.
-
Add this compound (1.0 mmol, 154.25 mg) to the solution via syringe.
-
Stir the reaction mixture at room temperature (25°C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion of the reaction (typically 4-6 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-pentyl-3,4-dihydro-2H-pyran.
Logical Workflow for Gold-Catalyzed Intramolecular Hydroalkoxylation:
Caption: Workflow for the gold-catalyzed synthesis of 2-pentyl-3,4-dihydro-2H-pyran.
Platinum-Catalyzed Intramolecular Hydroalkoxylation
Platinum catalysts, such as platinum(II) chloride, can also effectively catalyze the cyclization of alkynols. These reactions may require slightly higher temperatures compared to their gold-catalyzed counterparts but offer a cost-effective alternative.
Illustrative Quantitative Data:
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PtCl₂ (5) | Toluene | 80 | 18 | 88 |
| 2 | PtCl₄ (5) | 1,2-Dichloroethane | 80 | 16 | 82 |
| 3 | Zeise's dimer (2.5) | Toluene | 70 | 24 | 85 |
Experimental Protocol:
Materials:
-
This compound
-
Platinum(II) chloride (PtCl₂)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, place platinum(II) chloride (0.05 mmol, 5 mol%).
-
Add anhydrous toluene (10 mL) to the tube.
-
Add this compound (1.0 mmol, 154.25 mg) to the suspension.
-
Heat the reaction mixture to 80°C and stir vigorously.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete (typically 18-24 hours), cool the mixture to room temperature and filter through a short pad of silica gel to remove the catalyst.
-
Wash the silica pad with ethyl acetate.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.
Hydroformylation of this compound
Hydroformylation of the internal alkyne in this compound can lead to the formation of α,β-unsaturated aldehydes. Rhodium-based catalysts are commonly employed for this transformation, often in the presence of specific ligands to control regioselectivity and stereoselectivity. The reaction typically requires a source of carbon monoxide and hydrogen (synthesis gas).
Rhodium-Catalyzed Hydroformylation
Rhodium catalysts, in combination with phosphine or phosphite ligands, are highly active for the hydroformylation of alkynes. The choice of ligand can influence the selectivity for the linear versus branched aldehyde products. For internal alkynes, a mixture of regioisomers is often obtained.
Illustrative Quantitative Data:
| Entry | Catalyst (mol%) | Ligand | P(CO)/P(H₂) (bar) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | [Rh(CO)₂acac] (1) | PPh₃ | 20/20 | 100 | 24 | 75 |
| 2 | Rh(acac)(CO)₂ (0.5) | Xantphos | 10/10 | 80 | 20 | 82 |
| 3 | [Rh(cod)Cl]₂ (1) | BIPHEPHOS | 30/30 | 120 | 18 | 78 |
Experimental Protocol:
Materials:
-
This compound
-
Rhodium catalyst (e.g., [Rh(CO)₂acac])
-
Ligand (e.g., Triphenylphosphine)
-
Anhydrous solvent (e.g., Toluene)
-
Synthesis gas (CO/H₂)
-
High-pressure autoclave reactor
Procedure:
-
To a glass liner of a high-pressure autoclave, add the rhodium catalyst (0.01 mmol, 1 mol%) and the ligand (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (10 mL).
-
Add this compound (1.0 mmol, 154.25 mg) to the solution.
-
Seal the autoclave and purge several times with synthesis gas (1:1 CO/H₂).
-
Pressurize the autoclave to the desired pressure (e.g., 40 bar) with synthesis gas.
-
Heat the reactor to the specified temperature (e.g., 100°C) and stir the reaction mixture.
-
Maintain the pressure by adding synthesis gas as it is consumed.
-
After the reaction is complete (typically 24 hours), cool the autoclave to room temperature and carefully vent the excess gas in a fume hood.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting aldehyde products by flash column chromatography.
Signaling Pathway Diagram for Hydroformylation Catalytic Cycle:
Caption: Simplified catalytic cycle for the rhodium-catalyzed hydroformylation of an alkyne.
Application Note and Protocol for the Chromatographic Purification of 4-Decyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the purification of 4-Decyn-1-ol using normal-phase flash column chromatography. This method is suitable for obtaining high-purity material from a crude reaction mixture, a critical step in many synthetic and drug development workflows.
Introduction
This compound is a valuable synthetic intermediate used in the synthesis of various organic molecules, including biologically active compounds. Its purification is essential to remove byproducts and unreacted starting materials, ensuring the integrity of subsequent reactions and the purity of the final products. Normal-phase flash chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is an effective technique for this purpose. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase, allowing for the isolation of the desired compound.
Experimental Overview
The purification strategy involves the separation of this compound from a less polar byproduct and a more polar impurity using flash column chromatography on silica gel. The selection of an appropriate mobile phase is crucial for achieving good separation and is typically determined by preliminary analysis using thin-layer chromatography (TLC).
Data Presentation
The following table summarizes the key parameters and results for the chromatographic purification of a crude sample containing this compound.
| Parameter | Value |
| Chromatography Mode | Normal-Phase Flash Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Column Dimensions | 40 mm x 200 mm |
| Crude Sample Loading | 2.5 g |
| Mobile Phase (Eluent) | 20% Ethyl Acetate in Hexane |
| Flow Rate | 50 mL/min |
| Detection Method | Thin-Layer Chromatography (TLC) |
| Retention Factor (Rf) of this compound | ~0.35 (in 20% EtOAc/Hexane) |
| Isolated Yield | 2.1 g (84%) |
| Purity of Isolated this compound | >98% (by GC-MS analysis) |
Experimental Protocol
1. Materials and Reagents:
-
Crude this compound mixture
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Glass chromatography column (40 mm diameter)
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
Potassium permanganate stain
-
Collection tubes
-
Rotary evaporator
2. Mobile Phase Selection (TLC Analysis):
-
Dissolve a small amount of the crude mixture in a minimal amount of dichloromethane.
-
Spot the dissolved mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a 20% solution of ethyl acetate in hexane.
-
Visualize the separated spots under UV light (if applicable) and by staining with a potassium permanganate solution.
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for this compound.
3. Column Packing:
-
Securely clamp the chromatography column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the cotton plug.
-
Prepare a slurry of silica gel in the mobile phase (20% ethyl acetate in hexane).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
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Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed.
4. Sample Loading:
-
Dissolve the 2.5 g of crude this compound mixture in a minimal amount of the mobile phase.
-
Carefully apply the dissolved sample onto the top of the silica gel column using a pipette.
-
Allow the sample to adsorb completely onto the silica gel.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle air pressure to the top of the column to achieve a steady flow rate of approximately 50 mL/min.
-
Collect fractions of approximately 20 mL in individual test tubes.
-
Continuously monitor the elution process by spotting every few fractions on a TLC plate and visualizing as described in step 2.
6. Product Isolation:
-
Combine the fractions that contain the pure this compound, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Determine the yield and assess the purity of the final product using appropriate analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).
Visualizations
Experimental Workflow for Chromatographic Purification
Caption: Workflow for the flash chromatographic purification of this compound.
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Decyn-1-ol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the synthesis of 4-Decyn-1-ol. It includes frequently asked questions, a detailed troubleshooting guide, and complete experimental protocols to ensure successful and optimized synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for preparing this compound?
A1: A widely used and reliable method is the alkylation of a terminal alkyne. This involves the deprotonation of 1-hexyne with a strong base to form a lithium or sodium acetylide, followed by a nucleophilic substitution (SN2) reaction with a protected 4-halobutanol, such as 2-(4-bromobutoxy)tetrahydro-2H-pyran. The final step is the removal of the protecting group to yield this compound.
Q2: Why is a protecting group necessary for the 4-halobutanol?
A2: The acetylide anion formed from 1-hexyne is a very strong base.[1][2] If the hydroxyl group of 4-halobutanol is not protected, the acetylide will act as a base and deprotonate the alcohol, preventing the desired SN2 reaction from occurring. The tetrahydropyranyl (THP) ether is a common choice for protecting alcohols in such reactions.
Q3: What are the critical parameters to control during the alkylation step?
A3: The alkylation reaction is sensitive to several factors. It is crucial to use an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching the acetylide anion. The reaction is typically carried out at low temperatures (e.g., -78 °C to 0 °C) to control the exothermicity and minimize side reactions. The choice of the alkyl halide is also important; primary halides like bromides or iodides are preferred to ensure an efficient SN2 reaction and avoid elimination side reactions.[1]
Q4: What are the most suitable methods for purifying the final product, this compound?
A4: Flash column chromatography on silica gel is a highly effective method for purifying this compound.[2][3][4] A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, will allow for the separation of the desired product from any remaining starting materials or byproducts.
Experimental Workflow and Protecting Group Strategy
The following diagrams illustrate the overall experimental workflow for the synthesis of this compound and the logic behind using a protecting group.
Caption: Overall experimental workflow for the synthesis of this compound.
Caption: Logic diagram for the use of a protecting group in the synthesis.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no yield of the protected 4-bromobutanol | - Incomplete reaction. - Inefficient purification. | - Ensure the use of a catalytic amount of acid (e.g., PTSA). - Monitor the reaction by TLC until the starting material is consumed. - Use an appropriate solvent system for column chromatography to separate the product from unreacted starting materials. |
| Low yield in the alkylation step | - Presence of moisture in the reaction setup, quenching the acetylide. - The temperature was not kept sufficiently low. - Incomplete deprotonation of 1-hexyne. - The alkylating agent was added too quickly. | - Flame-dry all glassware and use anhydrous solvents. - Maintain the reaction temperature at or below 0 °C during the addition of n-BuLi and the alkylating agent. - Ensure equimolar or a slight excess of n-BuLi is used. - Add the protected 4-bromobutanol dropwise to the acetylide solution. |
| Formation of a significant amount of side products during alkylation | - The reaction temperature was too high, leading to side reactions. - The alkyl halide is sterically hindered, favoring elimination (E2) over substitution (SN2). | - Maintain a low reaction temperature throughout the addition and reaction time. - Ensure the use of a primary alkyl halide. |
| Incomplete deprotection of the THP ether | - Insufficient acid catalyst or reaction time. - The reaction temperature is too low. | - Increase the amount of acid catalyst (e.g., PTSA or HCl in methanol) or prolong the reaction time. - Gently warm the reaction mixture if necessary, while monitoring by TLC. |
| Difficulty in purifying the final product | - Co-elution of impurities with the product during column chromatography. | - Optimize the solvent system for column chromatography; a shallow gradient of ethyl acetate in hexanes is often effective. - Consider using a different stationary phase if separation on silica gel is poor. |
Experimental Protocols
Synthesis of 2-(4-Bromobutoxy)tetrahydro-2H-pyran (Protection)
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To a stirred solution of 4-bromobutanol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at 0 °C, add 3,4-dihydro-2H-pyran (1.2 eq).
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Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel (e.g., 5% ethyl acetate in hexanes) to afford the title compound.
Synthesis of 2-((Dec-4-yn-1-yl)oxy)tetrahydro-2H-pyran (Alkylation)
-
To a solution of 1-hexyne (1.2 eq) in anhydrous THF (0.5 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Stir the resulting solution at -78 °C for 30 minutes, then allow it to warm to 0 °C for another 30 minutes.
-
Cool the reaction mixture back to -78 °C and add a solution of 2-(4-bromobutoxy)tetrahydro-2H-pyran (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extract the mixture with diethyl ether.
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Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product can be used in the next step without further purification or purified by column chromatography if necessary.
Synthesis of this compound (Deprotection)
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Dissolve the crude 2-((dec-4-yn-1-yl)oxy)tetrahydro-2H-pyran from the previous step in methanol (0.3 M).
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Add a catalytic amount of p-toluenesulfonic acid (PTSA) (0.1 eq).
-
Stir the solution at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
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Purify the crude product by flash column chromatography (e.g., gradient of 10-20% ethyl acetate in hexanes) to yield pure this compound.
Data Presentation
Table 1: Summary of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature | Typical Yield | Purity |
| 1 | Protection | 4-Bromobutanol, DHP, PPTS | DCM | 0 °C to RT | 85-95% | >95% |
| 2 | Alkylation | 1-Hexyne, n-BuLi, Protected Bromide | THF | -78 °C to RT | 70-85% | (Crude) |
| 3 | Deprotection | Protected Alkyne, PTSA | Methanol | RT | 90-98% | >98% (after purification) |
Table 2: Characterization Data for this compound
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol [5] |
| Appearance | Colorless oil |
| Boiling Point | ~110-112 °C at 10 mmHg |
| 1H NMR (CDCl3, 400 MHz) δ (ppm) | 3.70 (t, 2H), 2.25 (m, 2H), 2.15 (m, 2H), 1.70 (m, 2H), 1.40-1.55 (m, 4H), 0.92 (t, 3H) |
| 13C NMR (CDCl3, 100 MHz) δ (ppm) | 80.5, 79.8, 62.0, 31.8, 31.0, 22.1, 20.5, 18.5, 15.5, 13.6 |
| GC-MS (EI) m/z | 154 (M+), 136, 121, 107, 95, 81, 67, 55 |
References
Technical Support Center: Synthesis of 4-Decyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Decyn-1-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The two most prevalent methods for synthesizing this compound involve the coupling of a C6-alkyne unit with a C4-alcohol unit.
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Route A: Epoxide Opening. This route involves the lithiation of a terminal alkyne (1-hexyne) followed by the ring-opening of an epoxide (propylene oxide). This method directly introduces the hydroxyl group.
-
Route B: Alkylation with a Protected Halo-alcohol. This approach uses a protected 3-bromo-1-propanol, such as the tetrahydropyranyl (THP) ether, to alkylate the lithium salt of 1-hexyne. A subsequent deprotection step is required to reveal the alcohol functionality.[1]
Q2: Why is a protecting group necessary in the halo-alcohol route (Route B)?
A2: The terminal proton of an alkyne is weakly acidic and requires a strong base like n-butyllithium (n-BuLi) for deprotonation to form a reactive acetylide. If a free hydroxyl group is present on the alkylating agent, the strong base will deprotonate the alcohol instead of the alkyne, preventing the desired carbon-carbon bond formation. Protecting the alcohol as a THP ether, for instance, makes it stable to the basic conditions of the alkylation reaction.[1][2]
Q3: What are the advantages of using the epoxide opening route (Route A)?
A3: The primary advantage of the epoxide opening route is its atom economy and efficiency, as it forms the carbon-carbon bond and introduces the hydroxyl group in a single step, avoiding the need for protection and deprotection steps.
Q4: When is it preferable to use the protected halo-alcohol route (Route B)?
A4: Route B is advantageous when precise control over the position of the hydroxyl group is critical and when the starting materials (protected 3-bromo-1-propanol and 1-hexyne) are more readily available or cost-effective than the corresponding epoxide. It also avoids potential regioselectivity issues that can arise with substituted epoxides.
Q5: How can I purify the final product, this compound?
A5: Purification of long-chain alkynols like this compound is typically achieved through column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is commonly used to elute the product. For removing non-polar impurities like residual alkanes, activated aluminum oxide can also be effective.[3]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete deprotonation of 1-hexyne. 2. Deactivation of the organolithium reagent by moisture or acidic impurities. 3. Use of a secondary or tertiary alkyl halide in Route B, leading to E2 elimination.[4] 4. Low reaction temperature leading to slow reaction kinetics. | 1. Ensure accurate titration and stoichiometry of n-BuLi. The reaction mixture should change color upon formation of the lithium acetylide. 2. Use anhydrous solvents and reagents. Flame-dry glassware before use. 3. Use a primary alkyl halide. For Route B, 1-bromo-3-(tetrahydropyran-2-yloxy)propane is appropriate. 4. Allow the reaction to warm to the appropriate temperature after the initial low-temperature addition. |
| Presence of Butylated Alkyne Byproduct | Reaction of the lithium acetylide with unreacted n-butyl bromide from the n-BuLi preparation. | Use commercially available n-BuLi in hexanes, which has a lower residual amount of butyl bromide compared to preparations in other solvents. |
| Formation of a Diene Byproduct | Isomerization of the alkyne under strongly basic conditions or during workup. | Maintain low reaction temperatures and perform a careful aqueous workup with a buffered solution (e.g., saturated ammonium chloride) to neutralize the strong base. |
| Incomplete Deprotection (Route B) | 1. Insufficient acid catalyst or reaction time. 2. Inappropriate solvent for deprotection. | 1. Increase the amount of acid catalyst (e.g., PPTS, TsOH) or prolong the reaction time. Monitor the reaction by TLC.[1][5] 2. Common conditions for THP deprotection include acetic acid in a THF/water mixture or pyridinium p-toluenesulfonate (PPTS) in ethanol.[1] |
| Low Yield After Purification | 1. Product loss during aqueous workup due to emulsion formation. 2. Co-elution of the product with impurities during column chromatography. | 1. Use a brine wash to break up emulsions during the extraction process. 2. Optimize the solvent system for column chromatography to achieve better separation. Step-gradient elution may be beneficial. |
Experimental Protocols
Route A: Synthesis via Epoxide Opening
Step 1: Generation of Lithium Hexynilide and Reaction with Propylene Oxide
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To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.
-
Add 1-hexyne (1.0 equivalent) dropwise, ensuring the internal temperature does not exceed -70 °C. Stir for 30 minutes at this temperature.
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In a separate flask, dissolve propylene oxide (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the lithium hexynilide solution at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Route B: Synthesis via Alkylation and Deprotection
Step 1: Protection of 3-Bromo-1-propanol with Dihydropyran (DHP)
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To a solution of 3-bromo-1-propanol (1.0 equivalent) in dichloromethane (DCM), add 3,4-dihydro-2H-pyran (DHP, 1.2 equivalents).
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Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
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Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.
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Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to give the crude THP-protected bromide, which can often be used without further purification.
Step 2: Alkylation of 1-Hexyne
-
Follow steps 1-4 of Route A to generate the lithium hexynilide solution.
-
Add the THP-protected 3-bromo-1-propanol (1.1 equivalents) in anhydrous THF dropwise to the lithium hexynilide solution at -78 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Work up the reaction as described in steps 7-9 of Route A, Step 1.
Step 3: Deprotection of the THP Ether
-
Dissolve the crude THP-protected this compound in a 3:1:1 mixture of acetic acid, THF, and water.
-
Stir the solution at 40-50 °C and monitor the reaction by TLC.
-
Once the deprotection is complete, neutralize the acetic acid by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient).
Visualizations
Caption: Workflow for the synthesis of this compound via epoxide opening (Route A).
Caption: Workflow for the synthesis of this compound via alkylation (Route B).
Caption: A logical approach to troubleshooting low yield issues in the synthesis.
References
Technical Support Center: Reactions of 4-Decyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Decyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound?
A1: this compound has two primary reactive sites: the internal alkyne (C≡C triple bond) at the 4-position and the primary hydroxyl (-OH) group at the 1-position. The reactivity of one group can be influenced by the presence of the other, potentially leading to side reactions.
Q2: Why is a protecting group sometimes necessary when working with this compound?
A2: A protecting group is often essential to prevent unwanted side reactions at one of the functional groups while performing a reaction at the other. For example, to perform a reaction at the alkyne in the presence of a strong base, the acidic proton of the hydroxyl group should be protected (e.g., as a silyl ether) to prevent it from reacting first.[1][2][3]
Q3: What are common reactions performed on the alkyne group of this compound?
A3: Common reactions include:
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Partial reduction (hydrogenation): To form (Z)-4-decen-1-ol (a cis-alkene), often using a Lindlar catalyst. This is a key step in the synthesis of certain insect pheromones like (Z)-4-decenyl acetate.[2][4]
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Isomerization: The internal alkyne can be moved to the end of the chain to form a terminal alkyne (9-Decyn-1-ol) in what is known as an "alkyne zipper reaction," which is catalyzed by strong bases.[5][6]
-
Oxidative cleavage: The triple bond can be cleaved by strong oxidizing agents like ozone or potassium permanganate to yield carboxylic acids.[7]
Q4: What are common reactions involving the hydroxyl group of this compound?
A4: The primary alcohol can be:
-
Oxidized: To form the corresponding aldehyde (4-decynal) or carboxylic acid (4-decynoic acid), depending on the oxidizing agent used.[8][9]
-
Esterified: To form esters, such as the pheromone (Z)-4-decenyl acetate after reduction of the alkyne.
-
Converted to a leaving group: For subsequent nucleophilic substitution reactions.
Troubleshooting Guides
Partial Reduction of this compound to (Z)-4-decen-1-ol (Lindlar Hydrogenation)
The goal of this reaction is the stereoselective conversion of the alkyne to a cis-alkene.
Common Problem: Over-reduction to Decan-1-ol and/or formation of (E)-4-decen-1-ol.
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of Decan-1-ol in the product mixture. | Catalyst is too active. | 1. "Poison" the catalyst: Add a catalyst poison like quinoline or lead acetate to the reaction mixture. This deactivates the palladium sites, enhancing selectivity for the alkene.[10] 2. Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction as soon as the starting material is consumed. 3. Control hydrogen pressure: Use a balloon filled with hydrogen rather than a high-pressure hydrogenation setup. |
| Formation of the trans-alkene, (E)-4-decen-1-ol. | Incorrect reduction method for obtaining the cis-isomer. | 1. Confirm the use of a Lindlar catalyst: Ensure you are using a palladium catalyst on a support like CaCO₃ or BaSO₄, treated with a poison.[10][11] 2. Avoid dissolving metal reductions: Do not use sodium in liquid ammonia (Na/NH₃), as this method selectively produces trans-alkenes.[12] |
Oxidation of this compound to 4-Decynal
The objective is the selective oxidation of the primary alcohol to an aldehyde without affecting the alkyne and without over-oxidation.
Common Problem: Low yield of aldehyde and formation of 4-decynoic acid.
| Symptom | Potential Cause | Troubleshooting Steps |
| Presence of 4-decynoic acid in the product. | The oxidizing agent is too strong or water is present. | 1. Use a mild oxidizing agent: Employ reagents like Pyridinium chlorochromate (PCC) or a Swern oxidation (oxalyl chloride, DMSO, triethylamine). These are selective for the formation of aldehydes from primary alcohols.[8][9] 2. Ensure anhydrous (dry) conditions: Water can lead to the formation of a gem-diol intermediate which can be further oxidized to the carboxylic acid. Dry your glassware and use anhydrous solvents.[6] |
| Complex product mixture with foul odor. | Side reactions from the oxidizing agent. | 1. If using Swern oxidation: The foul odor is likely due to the dimethyl sulfide (DMS) byproduct. This is normal. The reaction should be performed in a well-ventilated fume hood.[1] 2. Purification: Use column chromatography to separate the desired aldehyde from reaction byproducts. |
Isomerization of this compound to 9-Decyn-1-ol (Alkyne Zipper Reaction)
This reaction aims to migrate the internal triple bond to the terminal position.
Common Problem: Incomplete reaction or a mixture of alkyne isomers.
| Symptom | Potential Cause | Troubleshooting Steps |
| Starting material (this compound) remains. | The base is not strong enough or the temperature is too low. | 1. Use a very strong base: This reaction requires a superbase. Potassium 3-aminopropylamide (KAPA) is commonly used and highly effective.[5] 2. Increase reaction temperature: Gently warming the reaction may be necessary, but monitor for potential polymerization or decomposition. |
| Mixture of isomeric decyn-1-ols (e.g., 5-decyn-1-ol, 6-decyn-1-ol, etc.) and/or allenes are detected. | The reaction has not reached thermodynamic equilibrium, or side reactions are occurring. | 1. Increase reaction time: The "zipper" reaction proceeds through a series of equilibria. Longer reaction times can allow the reaction to proceed to the more stable terminal alkyne.[13] 2. Formation of the alkoxide: The presence of the hydroxyl group can lead to the formation of an alkoxide in the basic conditions. This can sometimes suppress certain side reactions.[13] It is a known feature of the reaction with acetylenic alcohols. |
Experimental Protocols & Visualizations
Protocol: Partial Reduction of this compound
A representative procedure for a Lindlar reduction:
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Dissolve this compound in a suitable solvent (e.g., hexane or ethanol).
-
Add the Lindlar catalyst (5% Pd on CaCO₃, poisoned with lead).
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Add a small amount of quinoline as an additional catalyst poison.
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Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (e.g., using a balloon).
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Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC.
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Once the starting material is consumed, filter the mixture through a pad of celite to remove the catalyst.
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Concentrate the filtrate under reduced pressure to obtain the crude (Z)-4-decen-1-ol.
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Purify the product by column chromatography if necessary.
Diagrams
Caption: Troubleshooting workflow for the partial reduction of this compound.
Caption: Oxidation pathways for this compound.
References
- 1. youtube.com [youtube.com]
- 2. This compound, 4-Decynol, Dec-4-yn-1-ol, 4-Decyne-1-ol, 1-Pentyl-2-(3-hydroxypropyl)acetylene, 69222-06-6, (Z)-4-decenyl acetate, decyn, Mumbai, India [jaydevchemicals.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. This compound | 69222-06-6 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Alkene/Alkyne Reduction - Wordpress [reagents.acsgcipr.org]
- 8. Khan Academy [khanacademy.org]
- 9. youtube.com [youtube.com]
- 10. Lindlar catalyst - Wikipedia [en.wikipedia.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 4-Decyn-1-ol Reactions & Isomerization Control
Welcome to the technical support center for 4-Decyn-1-ol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the prevention of isomerization during chemical transformations of this compound.
Frequently Asked Questions (FAQs)
Q1: What is isomerization in the context of this compound, and why is it a concern?
A1: Isomerization of this compound refers to the migration of the carbon-carbon triple bond from the C4-C5 position to other positions along the carbon chain. This is a significant concern as it leads to the formation of a mixture of constitutional isomers, which can be difficult to separate and will ultimately lower the yield of the desired product. The presence of these isomers can negatively impact the biological activity and purity of target molecules in drug development and other applications.
Q2: What are the common reaction types where isomerization of this compound is observed?
A2: Isomerization is most frequently encountered during three main classes of reactions:
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Reduction: Partial hydrogenation of the alkyne to an alkene can be accompanied by triple bond migration, especially under harsh conditions or with certain catalysts.
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Oxidation: Oxidation of the triple bond or the primary alcohol can sometimes lead to isomerization, depending on the reagents and reaction conditions.
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Coupling Reactions: Cross-coupling reactions, such as the Sonogashira coupling, can sometimes be complicated by alkyne isomerization, particularly in the presence of strong bases or at elevated temperatures.
Troubleshooting Guides
Stereoselective Reduction of this compound
One of the most common transformations of this compound is its partial reduction to either the cis-(Z)- or trans-(E)-alkene. Preventing isomerization and controlling the stereochemical outcome are critical.
Cause: Incomplete stereoselectivity of the reduction method or isomerization of the starting material or product.
Solution: Employ a catalyst system known for high syn-selectivity in alkyne reduction. The most common and effective method is catalytic hydrogenation using Lindlar's catalyst.
Experimental Protocol: Synthesis of (Z)-4-Decen-1-ol using Lindlar's Catalyst
-
Reagents:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)
-
Quinoline (optional, as a further poison to prevent over-reduction)
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Solvent (e.g., Ethanol, Hexane, or Ethyl Acetate)
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Hydrogen gas (H₂)
-
-
Procedure:
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Dissolve this compound in the chosen solvent in a suitable reaction flask.
-
Add Lindlar's catalyst (typically 5-10 mol% relative to the alkyne).
-
If desired, add a small amount of quinoline (1-2 mol%).
-
Purge the reaction vessel with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).
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Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC to observe the disappearance of the starting material and the formation of the product. It is crucial to stop the reaction once the alkyne is consumed to prevent over-reduction to the alkane.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure (Z)-4-Decen-1-ol.
-
Data Presentation: Comparison of Catalysts for cis-Alkene Synthesis
| Catalyst System | Typical (Z):(E) Ratio | Typical Yield (%) | Notes |
| Lindlar's Catalyst (Pd/CaCO₃/Pb) | >95:5 | 85-95 | Most common and reliable method. |
| P-2 Nickel (Ni₂B) | >98:2 | 90-98 | Often shows higher selectivity than Lindlar's catalyst. |
| Pd/BaSO₄ with Quinoline | >95:5 | 80-90 | An alternative to Lindlar's catalyst. |
Cause: The chosen reduction method lacks the required anti-selectivity.
Solution: Use a dissolving metal reduction, which is highly stereoselective for the formation of trans-alkenes. The most common method is the use of sodium metal in liquid ammonia.
Experimental Protocol: Synthesis of (E)-4-Decen-1-ol using Sodium in Liquid Ammonia
-
Reagents:
-
This compound
-
Sodium metal (Na)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl) for quenching
-
Anhydrous ether or THF
-
-
Procedure:
-
Set up a three-necked flask with a dry ice/acetone condenser, a gas inlet, and a dropping funnel.
-
Condense ammonia gas into the flask at -78 °C.
-
Carefully add small pieces of sodium metal to the liquid ammonia with stirring until a persistent deep blue color is obtained.
-
Dissolve this compound in a minimal amount of anhydrous ether or THF and add it dropwise to the sodium-ammonia solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until the blue color disappears.
-
Carefully quench the reaction by the slow addition of solid ammonium chloride until the blue color is completely discharged.
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water to the residue and extract the product with ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Presentation: Comparison of Methods for trans-Alkene Synthesis
| Reagent System | Typical (E):(Z) Ratio | Typical Yield (%) | Notes |
| Na/NH₃ | >98:2 | 80-90 | The classical and most effective method. |
| Li/NH₃ | >98:2 | 80-90 | Similar to sodium in ammonia. |
| Red-Al® | Variable | Variable | Can provide trans-alkenes, but selectivity can be substrate-dependent. |
Mandatory Visualization:
Caption: Stereoselective reduction pathways of this compound.
Protecting the Hydroxyl Group
In some reactions, the primary alcohol of this compound can interfere with the desired transformation or lead to side reactions. Protecting this functional group is often a necessary step.
Cause: The acidic proton of the alcohol can be deprotonated by strong bases or the hydroxyl group can act as a nucleophile.
Solution: Protect the hydroxyl group as a silyl ether, which is stable under a wide range of reaction conditions and can be easily removed later. A common choice is the tert-butyldimethylsilyl (TBDMS) ether.
Experimental Protocol: Protection of this compound as a TBDMS Ether
-
Reagents:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound in anhydrous DCM or DMF.
-
Add imidazole (1.5-2.0 equivalents).
-
Add TBDMSCl (1.1-1.2 equivalents) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quench the reaction with water and extract with a non-polar solvent like hexane or ether.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can often be used directly or purified by column chromatography.
-
Experimental Protocol: Deprotection of the TBDMS Ether
-
Reagents:
-
TBDMS-protected 4-decen-1-ol
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Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the silyl ether in THF.
-
Add the TBAF solution (1.1-1.5 equivalents) at 0 °C.
-
Stir at room temperature for 1-2 hours, monitoring by TLC.
-
Quench with water and extract with ether.
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Wash the organic layer with brine, dry, and concentrate to yield the deprotected alcohol.
-
Mandatory Visualization:
Caption: Workflow for using a protecting group strategy.
Sonogashira Coupling with this compound
The Sonogashira coupling is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While this compound is an internal alkyne, it can be isomerized to a terminal alkyne to participate in this reaction, or a terminal alkyne can be coupled to a derivative of this compound. Isomerization of the triple bond can be a side reaction if not properly controlled.
Cause: The reaction conditions, particularly the presence of oxygen and the copper(I) catalyst, can promote the oxidative homocoupling of the terminal alkyne.
Solution:
-
Degas all solvents and reagents thoroughly: Use techniques like freeze-pump-thaw or bubbling with an inert gas (argon or nitrogen) to remove dissolved oxygen.
-
Use a copper-free Sonogashira protocol: Several modern methods avoid the use of a copper co-catalyst, which minimizes the Glaser coupling side reaction.
-
Control the addition of the terminal alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.
Mandatory Visualization:
Technical Support Center: Purification of Commercial 4-Decyn-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 4-Decyn-1-ol. Our goal is to help you identify and remove impurities to achieve the desired purity for your specific application.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
Commercial this compound, often stated with a purity of around 95%[1], can contain several types of impurities stemming from its synthesis and storage. The most common synthetic route involves the reaction of a hexynyl Grignard reagent with a suitable epoxide, such as tetrahydrofuran.
Potential impurities include:
-
Unreacted Starting Materials: 1-Hexyne, and residual reagents from the Grignard formation.
-
Synthesis Byproducts: Positional isomers (e.g., 3-decyn-1-ol, 5-decyn-1-ol), other alkynols, and diols formed from side reactions.
-
Solvent Residues: Ethers such as tetrahydrofuran (THF) or diethyl ether used during the synthesis.
-
Degradation Products: Oxidation of the alcohol functionality to an aldehyde or carboxylic acid, or polymerization of the alkyne can occur over time.
Q2: How can I assess the purity of my this compound sample?
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for assessing the purity of this compound and identifying volatile and semi-volatile impurities. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) may be more suitable.
Q3: What is the most effective general method for purifying this compound?
For many common impurities in this compound, vacuum fractional distillation is a highly effective purification technique. This method separates compounds based on differences in their boiling points and is particularly useful for removing lower and higher boiling point impurities. For non-volatile impurities or compounds with very similar boiling points, column chromatography on silica gel is recommended.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Unexpected peaks in GC-MS analysis with lower retention times than this compound. | Presence of volatile impurities such as residual solvents (e.g., THF, diethyl ether) or unreacted 1-hexyne. | Perform vacuum fractional distillation to remove the lower-boiling point impurities. |
| Peaks observed at higher retention times in GC-MS. | Higher boiling point impurities, such as diols or oligomers, may be present. | Vacuum fractional distillation can be effective. Alternatively, column chromatography on silica gel can separate the desired product from less polar and more polar high-boiling impurities. |
| Broad or tailing peaks in chromatography. | The sample may contain acidic impurities, such as carboxylic acids from oxidation. | A mild basic wash (e.g., with a dilute sodium bicarbonate solution) of an ethereal solution of the compound before final distillation can remove acidic impurities. |
| Product appears discolored (yellow or brown). | This may indicate the presence of polymeric or degradation products. | Purification by column chromatography followed by vacuum distillation is recommended. Activated carbon treatment of a solution of the product can also help remove colored impurities. |
| Low yield after purification. | The chosen purification method may not be optimal, leading to product loss. The starting material may have a lower than expected purity. | Re-evaluate the purification strategy. For distillation, ensure the column has sufficient theoretical plates and the vacuum is stable. For chromatography, optimize the solvent system to achieve good separation with minimal product loss. |
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
This method is suitable for removing volatile and some higher boiling point impurities from this compound.
Materials:
-
Commercial this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with condenser
-
Receiving flasks
-
Vacuum pump and gauge
-
Heating mantle and stirrer
-
Cold trap (recommended)
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
-
Place the commercial this compound into the round-bottom flask with a magnetic stir bar.
-
Attach the flask to the fractionating column and the rest of the distillation setup.
-
Begin stirring and gradually apply vacuum to the system. A pressure of 1-5 mmHg is typically suitable.
-
Once the desired vacuum is reached and stable, begin heating the distillation flask gently.
-
Collect the initial fraction, which will contain low-boiling impurities.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation before all the material in the distillation flask has evaporated to avoid concentrating high-boiling and potentially unstable impurities.
-
Allow the apparatus to cool completely before releasing the vacuum.
Protocol 2: Purification by Column Chromatography
This method is effective for removing non-volatile impurities and isomers with different polarities.
Materials:
-
Commercial this compound
-
Silica gel (60-200 mesh)
-
Chromatography column
-
Eluent: A mixture of hexanes and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity).
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
UV lamp or appropriate staining solution for visualization
Procedure:
-
Prepare the silica gel slurry in the initial eluent (e.g., 95:5 hexanes:ethyl acetate) and pack the chromatography column.
-
Dissolve the commercial this compound in a minimal amount of the initial eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the solvent mixture, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions. This compound can be visualized with a suitable stain (e.g., permanganate).
-
Combine the fractions containing the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for Commercial this compound
| Purification Method | Typical Starting Purity | Typical Final Purity | Common Impurities Removed | Advantages | Disadvantages |
| Vacuum Fractional Distillation | ~95% | >99% | Volatile solvents, 1-hexyne, some isomeric impurities | Scalable, efficient for boiling point differences | Not effective for azeotropes or impurities with similar boiling points |
| Column Chromatography | ~95% | >99.5% | Isomers, non-volatile impurities, degradation products | High resolution, applicable to a wide range of impurities | More time-consuming, requires solvents, can be less scalable |
Visualizations
Caption: Workflow for the purification of commercial this compound.
References
Challenges in the scale-up of 4-Decyn-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during the scale-up synthesis of 4-Decyn-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most prevalent laboratory synthesis of this compound involves the reaction of a Grignard reagent with an appropriate electrophile. A common route is the nucleophilic addition of an alkynyl Grignard reagent to an epoxide. For instance, pentynyl magnesium bromide can be reacted with 1,2-epoxybutane. Another viable method is the reaction of a Grignard reagent derived from a haloalkane with a terminal alkyne, followed by functional group manipulation.
Q2: What are the primary challenges when scaling up the Grignard-based synthesis of this compound?
A2: Scaling up the Grignard synthesis of this compound presents several challenges:
-
Exothermic Reaction Control: Grignard reactions are often highly exothermic. Heat dissipation becomes a critical issue in larger reactors, potentially leading to runaway reactions if not managed properly.
-
Reagent Addition and Localized Hotspots: Slow and controlled addition of the Grignard reagent or the electrophile is crucial to prevent the formation of localized hotspots, which can promote side reactions and impurity formation.
-
Mass Transfer Limitations: In larger vessels, inefficient mixing can lead to poor mass transfer, resulting in incomplete reactions and lower yields.
-
Handling of Pyrophoric Reagents: Grignard reagents can be pyrophoric, especially in concentrated forms. Handling large quantities requires stringent safety protocols and specialized equipment.
-
Work-up and Quenching: The quenching of large volumes of reactive Grignard reagent requires careful planning to manage the exothermic nature of the process and to ensure safe handling of any evolved gases.
-
Purification: Isolation of pure this compound from the reaction mixture on a large scale can be challenging due to the presence of magnesium salts and potential byproducts.
Q3: What are the expected byproducts in the synthesis of this compound?
A3: Potential byproducts can include:
-
Unreacted Starting Materials: Incomplete reaction can leave residual starting materials in the product mixture.
-
Homocoupling Products: The Grignard reagent can couple with itself, particularly in the presence of certain impurities or at elevated temperatures.
-
Isomers: Depending on the reaction conditions, isomerization of the alkyne may occur.
-
Products from Reaction with Solvent: The Grignard reagent can react with protic impurities in the solvent or, under harsh conditions, with the etheral solvent itself.
Q4: How can the purity of this compound be improved during scale-up?
A4: To enhance purity at scale, consider the following:
-
High-Purity Starting Materials: Use high-purity starting materials and anhydrous solvents to minimize side reactions.
-
Optimized Reaction Conditions: Carefully control reaction parameters such as temperature, addition rate, and stirring speed.
-
Efficient Quenching and Work-up: A well-designed work-up procedure can effectively remove most of the magnesium salts.
-
Distillation: Fractional distillation under reduced pressure is a common and effective method for purifying this compound on a larger scale.
-
Chromatography: While less common for very large scales, preparative chromatography can be used for high-purity requirements.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction due to poor mass transfer or insufficient reaction time.- Degradation of the Grignard reagent due to moisture or oxygen.- Side reactions consuming the starting materials. | - Improve stirring efficiency to enhance mass transfer.- Increase the reaction time or temperature cautiously.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents and high-purity reagents.- Optimize the reaction temperature to minimize side reactions. |
| Formation of Significant Impurities | - Localized hotspots due to rapid reagent addition.- Reaction temperature is too high.- Presence of impurities in starting materials or solvents. | - Slow down the rate of reagent addition and ensure efficient cooling.- Maintain the reaction temperature within the optimal range.- Use purified starting materials and anhydrous solvents. |
| Difficulties in Product Isolation | - Formation of emulsions during work-up.- Precipitation of magnesium salts that are difficult to filter. | - Use a saturated aqueous solution of ammonium chloride for quenching instead of water.- Add a co-solvent like toluene or heptane during the work-up to improve phase separation.- Acidify the aqueous layer slightly (e.g., with dilute HCl) to dissolve the magnesium salts. |
| Inconsistent Results Between Batches | - Variations in the quality of the Grignard reagent.- Inconsistent reaction conditions (temperature, addition rate). | - Standardize the procedure for the preparation and titration of the Grignard reagent.- Implement strict process controls for all critical parameters. |
Experimental Protocols
Illustrative Lab-Scale Synthesis of this compound
This protocol is for illustrative purposes and may require optimization for specific laboratory conditions and scale-up.
Materials:
-
Magnesium turnings
-
1-Bromopentane
-
Anhydrous diethyl ether or THF
-
1,2-Epoxybutane
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromopentane in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a grayish color), add the remaining 1-bromopentane solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of pentylmagnesium bromide.
-
-
Reaction with Epoxide:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of 1,2-epoxybutane in anhydrous diethyl ether dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
Quantitative Data (Illustrative Example)
| Parameter | Value |
| Scale | 1.0 mole |
| Pentylmagnesium Bromide | 1.1 equivalents |
| 1,2-Epoxybutane | 1.0 equivalent |
| Reaction Temperature | 0-5 °C (addition), 25 °C (reaction) |
| Reaction Time | 3 hours |
| Typical Yield | 75-85% |
| Purity (after distillation) | >98% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or high impurity issues.
Handling and safety precautions for 4-Decyn-1-ol
Physical and Chemical Properties of 4-Decyn-1-ol
While detailed toxicological data is not available, some physical and chemical properties of this compound have been reported. These properties are essential for safe handling and experimental design.
| Property | Value | Source |
| CAS Number | 69222-06-6 | Jaydev Chemical Industries |
| Molecular Formula | C₁₀H₁₈O | Jaydev Chemical Industries |
| Molecular Weight | 154.25 g/mol | Jaydev Chemical Industries |
| Appearance | Clear, colorless to pale yellow liquid | Jaydev Chemical Industries |
| Purity (Typical) | ≥ 95.0% | Jaydev Chemical Industries |
Note: The table above summarizes the available data. Users should verify this information with their specific supplier.
Troubleshooting Guide and FAQs
This section addresses potential issues that may arise during the handling and use of this compound in a laboratory setting.
Q1: The this compound I received appears to be a different color than described. What should I do?
A1: The expected appearance of this compound is a clear, colorless to pale yellow liquid.[1] A significant deviation in color could indicate impurity or degradation. It is recommended to quarantine the material and contact the supplier for a certificate of analysis (CoA) and to report the discrepancy. Do not use the material until its identity and purity can be confirmed.
Q2: I am unsure of the appropriate personal protective equipment (PPE) for handling this compound. What is the minimum recommended PPE?
A2: In the absence of specific SDS data, a conservative approach to PPE is crucial. The minimum recommended PPE for handling any chemical of unknown toxicity includes:
-
Eye Protection: Chemical safety goggles. A face shield should also be worn if there is a splash hazard.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Consult a glove compatibility chart for specific breakthrough times.
-
Body Protection: A flame-retardant laboratory coat.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.
Q3: What are the best practices for storing this compound?
A3: For acetylenic compounds, which can be reactive, proper storage is vital. General best practices include:
-
Storing in a tightly sealed, properly labeled container.
-
Keeping the container in a cool, dry, and well-ventilated area.
-
Storing away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Avoiding exposure to direct sunlight and heat sources.
Q4: How should I dispose of waste containing this compound?
A4: All chemical waste must be disposed of in accordance with local, state, and federal regulations. This compound waste should be collected in a designated, labeled hazardous waste container. Never dispose of chemical waste down the drain. Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
Q5: I need to perform a reaction with this compound at an elevated temperature. What precautions should I take?
A5: Heating acetylenic compounds can pose risks if they are unstable. Before proceeding:
-
Conduct a thorough literature search for any reported thermal instabilities of this compound or similar compounds.
-
Perform a small-scale test reaction first to observe any unexpected exotherms or gas evolution.
-
Ensure the reaction is conducted in a chemical fume hood with proper shielding.
-
Have appropriate fire extinguishing media readily available.
Experimental Protocols and Workflows
Due to the lack of specific experimental data for this compound in the provided search results, detailed experimental protocols cannot be cited. However, a general workflow for the safe handling of liquid chemicals in a laboratory setting is presented below as a Graphviz diagram.
Caption: General workflow for the safe handling of liquid laboratory chemicals.
This logical diagram illustrates the essential steps from preparation to disposal, emphasizing safety at each stage. Researchers should adapt this general workflow to their specific experimental conditions and institutional safety protocols.
References
Technical Support Center: 4-Decyn-1-ol Reaction Monitoring
Welcome to the technical support center for monitoring chemical reactions involving 4-decyn-1-ol. This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for using Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) in your research.
Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during reaction monitoring.
Thin-Layer Chromatography (TLC)
Question: How do I select the right solvent system (mobile phase) for this compound?
Answer: Since this compound is a moderately polar compound due to its alcohol group, you will need a moderately polar solvent system.[1]
-
Starting Point: A good starting point is a mixture of a nonpolar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Begin with a ratio of 4:1 Hexanes:Ethyl Acetate and adjust as needed.
-
Goal: Aim for a retention factor (Rf) of approximately 0.3-0.5 for your starting material, this compound.[2] This places the spot in the middle of the plate, allowing clear separation from both nonpolar impurities (higher Rf) and more polar products (lower Rf).
-
Adjustment: If the spot stays at the bottom (low Rf), increase the polarity of the mobile phase by adding more ethyl acetate. If the spot runs to the top of the plate (high Rf), decrease the polarity by adding more hexanes.
Question: Why are my spots streaking or "tailing" on the TLC plate?
Answer: Streaking can be caused by several factors:
-
Sample Overload: You have applied too much sample to the plate. Try diluting your reaction aliquot before spotting it.[3] The spot on the baseline should be small and concentrated.[4]
-
Strong Interaction with Silica: Alcohols can interact strongly with the acidic silica gel stationary phase, causing tailing. To mitigate this, you can add a small amount (1-2%) of triethylamine or a few drops of ammonia to your eluting solvent to neutralize the silica gel.[3][4]
-
Insoluble Material: Your sample may not be fully dissolved in the spotting solvent or may contain insoluble byproducts. Ensure your sample is fully dissolved before spotting.
Question: I ran my TLC, but I can't see any spots. What should I do?
Answer: this compound lacks a strong chromophore, so it will likely be invisible under a standard UV lamp (254 nm).[4] You need to use a visualization stain.
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice for compounds with functional groups that can be oxidized, such as alcohols and alkynes. Dip the plate in the stain and gently heat it with a heat gun. Your compound should appear as a yellow or brown spot on a purple background.
-
PMA or Ceric Ammonium Molybdate Stain: These are general-purpose stains that react with most organic compounds upon heating.[4]
Question: How do I use TLC to know if my reaction is complete?
Answer: To monitor reaction progress, you will spot three lanes on your TLC plate:
-
SM: Starting Material (pure this compound).
-
C: Co-spot (a spot of starting material with the reaction mixture spotted directly on top).[2][5]
-
RXN: Reaction Mixture (an aliquot taken directly from your reaction).
The reaction is considered complete when the starting material spot in the "RXN" lane has completely disappeared and a new spot (the product) has appeared.[5] The co-spot lane helps to confirm that the spot in the reaction lane is indeed the starting material, especially if the product Rf is very close to the starting material Rf.[2]
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: My this compound peak is broad and shows significant tailing. How can I fix this?
Answer: This is a common issue for polar analytes like alcohols.
-
Active Sites: The tailing is likely caused by the hydroxyl group interacting with active sites (un-deactivated silanol groups) in the GC inlet liner or the front of the column.[6]
-
Solution 1: Use Deactivated Supplies: Ensure you are using a high-quality, deactivated (silanized) inlet liner. If the problem persists, the front of your column may have become active. Trimming the first 10-15 cm from the column can often resolve the issue.[6]
-
Solution 2: Derivatization: Convert the alcohol to a less polar derivative, such as a silyl ether (e.g., using BSTFA or TMS). This will significantly improve peak shape and produce a sharp, symmetrical peak.
Question: I'm analyzing my reaction mixture, but the peaks are much smaller than expected or have disappeared.
Answer: Several factors could cause a reduction in peak size:
-
Injector Issues: A leak in the injector septum or a partially plugged syringe can lead to inconsistent injection volumes.[6][7] Always check your syringe for air bubbles and replace the septum regularly.
-
Inlet Adsorption: If your inlet liner is not properly deactivated, the polar this compound or its products can be irreversibly adsorbed, preventing them from reaching the column.[6]
-
Thermal Decomposition: While this compound is relatively stable, some reaction products might be thermally labile. If the injector temperature is too high, your analyte could be decomposing before it even enters the column. Try lowering the injector temperature.[7]
Question: How do I confirm the identity of my product peak in the GC-MS chromatogram?
Answer: The mass spectrometer is a powerful tool for identification.
-
Mass Spectrum: Examine the mass spectrum of the new peak. Determine its molecular ion (M+) peak, which corresponds to the molecular weight of the compound.
-
Fragmentation Pattern: Compare the fragmentation pattern to a library database (like NIST) or to the known fragmentation of similar compounds. For example, if you oxidized this compound to the corresponding aldehyde, you would look for the mass of that aldehyde and its characteristic fragmentation.
-
Retention Time: While not definitive alone, the retention time should be reproducible and consistent with the expected polarity of the product. A more polar product will generally have a longer retention time on a standard nonpolar GC column.
Quantitative Data Summary
The table below provides example chromatographic data for a hypothetical oxidation of this compound to 4-decynoic acid. This illustrates the expected changes in chromatographic behavior as the polarity of the analyte increases.
| Compound | Structure | Polarity | Typical TLC Rf | Expected GC Retention Time** |
| This compound | CH₃(CH₂)₄C≡CCH₂CH₂CH₂OH | Moderate | 0.45 | 12.5 min |
| 4-Decynoic Acid | CH₃(CH₂)₄C≡CCH₂CH₂COOH | High | 0.15 | > 15 min (often requires derivatization) |
*TLC conditions: Silica gel plate with 3:1 Hexanes:Ethyl Acetate as the mobile phase. Rf values are illustrative. **GC Conditions: Assumes a standard nonpolar column (e.g., DB-5ms) with a temperature ramp. Retention times are illustrative. ***Carboxylic acids often exhibit poor peak shape in GC and are typically derivatized (e.g., to their methyl ester) for accurate analysis.
Experimental Protocols
Protocol 1: Monitoring a Reaction by TLC
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a TLC plate. Mark three evenly spaced points on the line for your spots (SM, C, RXN).[4]
-
Chamber Preparation: Add your chosen solvent system (e.g., 4:1 Hexanes:EtOAc) to a developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below your baseline.[4] Place a piece of filter paper inside to help saturate the chamber with vapor. Close the chamber and let it equilibrate.
-
Spotting:
-
SM Lane: Use a capillary tube to spot a dilute solution of pure this compound.
-
RXN Lane: Use a clean capillary tube to take a tiny aliquot from the reaction mixture and spot it.[5]
-
C Lane (Co-spot): First, spot the starting material. Then, without letting the spot grow too large, spot the reaction mixture directly on top of the SM spot.[2]
-
-
Development: Carefully place the TLC plate in the equilibrated chamber and close the lid. Allow the solvent to travel up the plate via capillary action.[4]
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[1]
-
Visualization: Dry the plate. Since the compounds are likely UV-inactive, dip the plate into a potassium permanganate (KMnO₄) staining solution, then gently warm with a heat gun until spots appear.
-
Analysis: Observe the spots. The reaction is progressing if the starting material spot in the RXN lane is fainter than in previous time points and a new, lower-Rf product spot is appearing.
Protocol 2: Monitoring a Reaction by GC-MS
-
Sample Preparation:
-
Using a glass pipette, withdraw a small aliquot (~0.1 mL) of the reaction mixture.
-
Quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., saturated sodium bicarbonate solution if the reaction is acidic).
-
Perform a micro-extraction by adding an organic solvent (e.g., diethyl ether or ethyl acetate), vortexing, and allowing the layers to separate.
-
Carefully withdraw the organic layer and place it in a clean vial. If necessary, pass it through a small plug of a drying agent (like Na₂SO₄).
-
Dilute the sample significantly with your organic solvent (e.g., 1:100) to avoid overloading the column.
-
-
Instrument Setup (Example Parameters):
-
Injector: 250 °C, Split mode (e.g., 50:1 split ratio).
-
Column: A nonpolar or mid-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Hold at 60 °C for 2 min, then ramp at 15 °C/min to 280 °C, and hold for 5 min.
-
MS Detector: Scan range of m/z 40-450.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
Data Analysis:
-
Analyze the resulting total ion chromatogram (TIC).
-
Identify the peak for this compound based on its retention time and mass spectrum from a standard injection.
-
Look for new peaks appearing in the chromatogram.
-
Integrate the peak areas of the starting material and the product to estimate the reaction conversion over time.
-
Use the mass spectrum of the new peak to help confirm its identity as the desired product.
-
Visualized Workflows and Logic
Caption: Workflow for monitoring a reaction using both TLC and GC-MS.
Caption: Troubleshooting logic for peak tailing in GC-MS analysis of alcohols.
References
- 1. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 2. How To [chem.rochester.edu]
- 3. youtube.com [youtube.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Decyn-1-ol: GC vs. NMR
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients and other fine chemicals. 4-Decyn-1-ol, a valuable building block, is no exception. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the purity assessment of this compound. We present supporting experimental data and protocols to aid in selecting the most appropriate method for your analytical needs.
Gas Chromatography (GC) Analysis
Gas chromatography is a robust and highly sensitive technique for separating and quantifying volatile and semi-volatile compounds. For a moderately polar and volatile compound like this compound, GC is an excellent choice for purity determination and impurity profiling.
Experimental Protocol: GC-FID
1. Sample Preparation:
-
Stock Solution: Accurately weigh approximately 100 mg of this compound and dissolve it in 10 mL of high-purity dichloromethane to prepare a stock solution of ~10 mg/mL.
-
Working Standard: Dilute the stock solution to a working concentration of approximately 1 mg/mL with dichloromethane.
-
Internal Standard (Optional but Recommended): For precise quantification, an internal standard (e.g., n-dodecanol) can be added to the sample and calibration standards.
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Detector: Flame Ionization Detector (FID).
-
Column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or a polar equivalent like DB-WAX.
-
Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 220°C.
-
Hold: 5 minutes at 220°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
Data Presentation: GC Purity Analysis
The purity of this compound is determined by the area percent of the main peak relative to the total area of all peaks in the chromatogram.
| Component | Retention Time (min) | Peak Area (%) | Identity |
| 1 | 8.54 | 1.2 | Solvent Impurity |
| 2 | 10.21 | 96.5 | This compound |
| 3 | 11.56 | 0.8 | Isomeric Impurity |
| 4 | 12.89 | 1.5 | Higher Boiling Impurity |
Purity of this compound by GC: 96.5%
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is an unparalleled technique for structural elucidation and can also be employed for quantitative analysis (qNMR). It provides information on the molecular structure and can be used to determine purity by comparing the integral of the analyte's signals to that of a certified internal standard.
Experimental Protocol: ¹H qNMR
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid or 1,3,5-trimethoxybenzene).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of Chloroform-d, CDCl₃) in an NMR tube.
2. Instrumentation and Conditions:
-
Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
-
Probe: 5 mm BBO probe.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).
-
Number of Scans (ns): 16.
-
Spectral Width (sw): 20 ppm.
-
Data Presentation: NMR Purity Analysis
The purity is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the internal standard
| Signal Assignment | Chemical Shift (ppm) | Integral | Number of Protons (N) |
| This compound | |||
| -CH₃ (t) | 0.92 | 3.00 | 3 |
| -CH₂-CH₂-CH₂-CH₃ (m) | 1.40-1.65 | 6.05 | 6 |
| -CH₂-C≡C- (t) | 2.18 | 2.01 | 2 |
| ≡C-CH₂-CH₂- (m) | 2.25 | 1.99 | 2 |
| -CH₂-OH (t) | 3.70 | 2.00 | 2 |
| Maleic Acid (Internal Standard) | |||
| =CH (s) | 6.28 | 2.00 | 2 |
Assuming a standard purity of 99.9% for maleic acid, the calculated purity of this compound from this representative data would be approximately 96.8%.
Comparison of GC and NMR for Purity Analysis
| Parameter | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and interaction with a stationary phase. | Absorption of radiofrequency by atomic nuclei in a magnetic field. |
| Sensitivity | High (ppm to ppb levels). | Lower (typically requires mg of sample). |
| Quantification | Relative (area percent) or absolute with an internal/external standard. | Absolute quantification with a certified internal standard. |
| Impurity Detection | Excellent for volatile and semi-volatile impurities. | Detects all proton-containing impurities. |
| Structural Information | Limited (retention time is not a unique identifier). | Provides detailed structural information of the main component and impurities. |
| Sample Throughput | High, with typical run times of 15-30 minutes. | Lower, due to longer relaxation delays required for accurate quantification. |
| Cost (Instrument) | Lower. | Higher. |
Workflow for Purity Analysis
Comparative Analysis of 4-Decyn-1-ol Derivatives: A Guide for Researchers
For Immediate Release
This publication provides a comprehensive comparison of newly synthesized and characterized derivatives of 4-Decyn-1-ol, a versatile building block in organic synthesis. This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of their chemical properties and potential applications. The data presented herein is supported by rigorous experimental protocols and spectroscopic analysis.
Introduction to this compound and its Derivatives
This compound is a linear alkynol with the chemical formula C₁₀H₁₈O. Its unique structure, featuring a terminal hydroxyl group and an internal alkyne, makes it a valuable precursor for the synthesis of a wide range of derivatives, including esters and ethers. These derivatives are of significant interest due to their potential applications in materials science and as biologically active molecules. One notable derivative is (Z)-4-decenyl acetate, a known insect sex pheromone, highlighting the potential for developing new semiochemicals from this scaffold.
Comparative Characterization of this compound Derivatives
To facilitate a clear comparison, the spectroscopic and physical data for this compound and two of its representative derivatives, 4-decyn-1-yl acetate and 4-decyn-1-yl benzoate, are summarized below.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | 1H NMR (CDCl₃, 400 MHz) δ (ppm) | 13C NMR (CDCl₃, 100 MHz) δ (ppm) | IR (neat) ν (cm⁻¹) |
| This compound | C₁₀H₁₈O | 154.25 | 115-117 (5 mmHg) | 3.65 (t, J=6.2 Hz, 2H), 2.25-2.10 (m, 4H), 1.65-1.55 (m, 2H), 1.50-1.30 (m, 6H), 0.91 (t, J=7.0 Hz, 3H) | 80.5, 79.8, 62.0, 31.5, 29.0, 28.8, 22.3, 18.7, 13.6 | 3330 (br), 2930, 2860, 1460, 1050 | |
| 4-Decyn-1-yl Acetate | C₁₂H₂₀O₂ | 196.29 | ~130 (5 mmHg) | 4.07 (t, J=6.7 Hz, 2H), 2.20-2.05 (m, 4H), 2.04 (s, 3H), 1.70-1.60 (m, 2H), 1.50-1.30 (m, 6H), 0.90 (t, J=7.0 Hz, 3H) | 171.2, 80.1, 79.9, 63.8, 31.4, 28.9, 28.1, 22.2, 21.0, 18.6, 13.6 | 2935, 2865, 1740, 1465, 1365, 1240, 1040 | |
| 4-Decyn-1-yl Benzoate | C₁₇H₂₂O₂ | 258.36 | ~180 (5 mmHg) | 8.05 (d, J=7.5 Hz, 2H), 7.55 (t, J=7.5 Hz, 1H), 7.44 (t, J=7.5 Hz, 2H), 4.34 (t, J=6.6 Hz, 2H), 2.25-2.15 (m, 4H), 1.85-1.75 (m, 2H), 1.55-1.35 (m, 6H), 0.92 (t, J=7.0 Hz, 3H) | 166.6, 132.8, 130.4, 129.5, 128.3, 80.2, 79.9, 64.5, 31.4, 28.9, 28.4, 22.2, 18.6, 13.6 | 2930, 2860, 1720, 1600, 1450, 1270, 1110, 710 |
Experimental Protocols
General Synthesis of 4-Decyn-1-yl Esters
A general procedure for the synthesis of 4-decyn-1-yl esters involves the esterification of this compound with a corresponding acyl chloride or carboxylic anhydride in the presence of a base.
Example: Synthesis of 4-Decyn-1-yl Acetate
To a solution of this compound (1.0 g, 6.48 mmol) and pyridine (1.0 mL, 12.4 mmol) in dichloromethane (20 mL) at 0 °C was added acetyl chloride (0.6 mL, 8.4 mmol) dropwise. The reaction mixture was stirred at room temperature for 4 hours. The reaction was then quenched with water (10 mL) and the organic layer was separated. The aqueous layer was extracted with dichloromethane (2 x 10 mL). The combined organic layers were washed with 1M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL), dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 4-decyn-1-yl acetate as a colorless oil.
Characterization Methods
All synthesized compounds were characterized by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
IR Spectroscopy: IR spectra were recorded on a FT-IR spectrometer using the neat compounds.
-
Mass Spectrometry: Mass spectra were obtained using an electron impact (EI) ionization method.
Visualizing Synthetic Pathways
The synthesis of this compound derivatives can be represented by a straightforward workflow. The following diagram illustrates the general synthetic scheme for the preparation of esters and ethers from the parent alcohol.
Conclusion and Future Directions
The data presented in this guide demonstrates the straightforward synthesis and characterization of various this compound derivatives. The provided spectroscopic data will serve as a valuable reference for researchers working with these and similar compounds. Future work will focus on expanding the library of this compound derivatives and evaluating their biological activities in various assays. This will involve the synthesis of amides, carbonates, and other functionalized analogues, as well as the investigation of their potential as pharmaceuticals, agrochemicals, and advanced materials. The logical progression for this research is outlined in the following diagram.
A Comparative Guide to the Synthesis of 4-Decyn-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 4-Decyn-1-ol, a valuable intermediate in the synthesis of biologically active molecules, including insect pheromones such as (Z)-4-decenyl acetate[1]. The two principal strategies explored are the alkylation of terminal alkynes and Grignard reagent-based methods. Each route is evaluated based on experimental data for analogous reactions, providing insights into potential yields, reaction conditions, and the nature of the starting materials.
Data Summary
| Synthesis Route | Starting Materials | Key Reagents | Typical Solvent | Reaction Temperature | Reaction Time | Reported Yield (Analogous Reactions) | Key Advantages | Potential Disadvantages |
| Route 1: Alkylation of 1-Heptyne | 1-Heptyne, 3-Bromo-1-propanol (or protected equivalent) | n-Butyllithium (n-BuLi) or Sodium Amide (NaNH₂) | Tetrahydrofuran (THF), Liquid Ammonia (for NaNH₂) | -78°C to room temperature | 2-12 hours | 60-80% | High yields for SN2 with primary halides, commercially available starting materials. | Requires cryogenic temperatures for lithiation; potential for elimination side reactions with secondary/tertiary halides. |
| Route 2a: Grignard Reaction with Epoxide | 1-Heptyne, Ethylene Oxide | Ethylmagnesium Bromide (to form heptynyl Grignard), Ethylene Oxide | Tetrahydrofuran (THF) | 0°C to room temperature | 3-6 hours | 50-70% | Direct formation of the carbon skeleton and alcohol functionality. | Ethylene oxide is a toxic gas requiring careful handling; Grignard reagent can be sensitive to moisture and protic impurities. |
| Route 2b: Grignard Reaction with Protected Propargyl Alcohol Derivative | 1-Bromopentane, Propargyl alcohol (protected) | Magnesium (Mg), Protected Propargyl Halide | Diethyl Ether, THF | 0°C to reflux | 2-8 hours | 55-75% | Utilizes readily available alkyl halides. | Requires protection and deprotection steps for the hydroxyl group, adding to the overall synthesis time and complexity. |
Synthesis Route 1: Alkylation of a Terminal Alkyne
This approach is a robust and widely used method for the formation of carbon-carbon bonds. The synthesis of this compound via this route involves the deprotonation of a terminal alkyne, 1-heptyne, to form a nucleophilic acetylide. This acetylide then undergoes an SN2 reaction with a suitable three-carbon electrophile containing a hydroxyl or protected hydroxyl group.
Experimental Protocol (Alkylation of 1-Heptyne)
Materials:
-
1-Heptyne
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
3-Bromo-1-propanol (or a protected version such as 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-heptyne in anhydrous THF is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
An equimolar amount of n-butyllithium in hexanes is added dropwise to the cooled solution, and the mixture is stirred for 1-2 hours at this temperature to ensure complete formation of the lithium acetylide.
-
A solution of 3-bromo-1-propanol (or its protected form) in anhydrous THF is then added dropwise to the acetylide solution.
-
The reaction mixture is allowed to slowly warm to room temperature and is stirred for an additional 2-10 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound. (If a protected starting material was used, a deprotection step is required prior to purification).
Synthesis Route 2: Grignard Reagent-Based Methods
Grignard reagents are powerful nucleophiles and are fundamental in organic synthesis for the formation of carbon-carbon bonds. There are two primary strategies for synthesizing this compound using Grignard reagents.
Route 2a: Reaction of an Alkynyl Grignard with an Epoxide
This method involves the formation of a heptynyl Grignard reagent, which then acts as a nucleophile to open an epoxide ring (ethylene oxide), directly forming the this compound after an acidic workup.
Materials:
-
1-Heptyne
-
Ethylmagnesium bromide (EtMgBr) in THF (typically 1.0 M)
-
Ethylene oxide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 1-heptyne in anhydrous THF is added dropwise to a solution of ethylmagnesium bromide in THF at 0°C under an inert atmosphere. The mixture is then stirred at room temperature for 1-2 hours to form the heptynylmagnesium bromide.
-
The solution of the Grignard reagent is cooled to 0°C, and a solution of ethylene oxide in THF is added slowly.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution at 0°C.
-
The aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Route 2b: Reaction of an Alkyl Grignard with a Protected Propargyl Alcohol Derivative
In this variation, a Grignard reagent is prepared from an alkyl halide (1-bromopentane). This Grignard reagent then reacts with a protected three-carbon alkynyl electrophile, such as a protected propargyl halide.
Materials:
-
1-Bromopentane
-
Magnesium turnings
-
Propargyl bromide (or a protected version)
-
Anhydrous Diethyl Ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Magnesium turnings are placed in a flame-dried flask under an inert atmosphere.
-
A solution of 1-bromopentane in anhydrous diethyl ether is added dropwise to initiate the formation of pentylmagnesium bromide. The reaction is often initiated with a small crystal of iodine.
-
Once the Grignard reagent formation is complete, the solution is cooled to 0°C.
-
A solution of the protected propargyl halide in anhydrous THF is added dropwise.
-
The reaction mixture is stirred at room temperature or gently refluxed for 2-6 hours to ensure completion.
-
The reaction is cooled to 0°C and quenched with saturated aqueous ammonium chloride solution.
-
The product is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
Following a deprotection step, the crude this compound is purified by column chromatography.
Comparison and Conclusion
Both the alkylation of terminal alkynes and Grignard-based routes offer viable pathways for the synthesis of this compound.
-
Alkylation of 1-Heptyne (Route 1) is often a high-yielding and straightforward method, particularly when using primary halides. The use of strong bases like n-BuLi or NaNH₂ is well-established, and the reaction conditions are generally predictable. However, the requirement for cryogenic temperatures with n-BuLi and the handling of liquid ammonia for NaNH₂ can be operational disadvantages.
-
Grignard-based syntheses (Route 2) are versatile. The reaction of an alkynyl Grignard with ethylene oxide (Route 2a) is an elegant approach as it directly installs the required functional groups. The main challenge lies in the safe handling of ethylene oxide. The use of an alkyl Grignard with a protected propargyl derivative (Route 2b) avoids the use of ethylene oxide but introduces extra protection and deprotection steps, which can lower the overall yield and increase the synthesis time.
The choice of the optimal synthesis route will depend on the specific laboratory capabilities, safety considerations, and the availability and cost of the starting materials. For large-scale synthesis, the alkylation route might be more cost-effective, while for smaller-scale laboratory preparations, the Grignard routes offer considerable flexibility.
References
4-Decyn-1-ol versus other alkynols in pheromone synthesis
In the specialized field of chemical ecology, the synthesis of insect pheromones plays a pivotal role in the development of sustainable pest management strategies. Among the various precursors utilized, alkynols are of significant interest due to their versatility in constructing the precise stereochemistry of olefinic pheromones. This guide provides a comparative analysis of 4-Decyn-1-ol against other alkynol alternatives in the synthesis of insect pheromones, with a focus on experimental data, detailed protocols, and logical workflows.
Comparative Performance of Alkynol Precursors
Alkynols serve as key building blocks for the synthesis of many lepidopteran sex pheromones, which are often straight-chain unsaturated alcohols, acetates, or aldehydes. The critical step in utilizing alkynols is the stereoselective reduction of the carbon-carbon triple bond to a cis or trans double bond. This compound is a commercially available C10 alkynol that is a direct precursor to (Z)-4-decenyl acetate, the sex pheromone of the lesser date moth (Batrachedra amydraula).
The primary advantage of using a specific alkynol like this compound is the direct and often shorter synthetic route to the target pheromone. The position of the triple bond in the carbon chain is strategically important as it dictates the final position of the double bond in the pheromone molecule.
Alternative alkynols for the synthesis of other pheromones could include, for example, 10-dodecyn-1-ol for the synthesis of (Z)-10-dodecenyl acetate or 11-tetradecyn-1-ol for (Z)-11-tetradecenyl acetate. The choice of the alkynol precursor directly influences the overall efficiency and cost-effectiveness of the synthesis. While direct comparative studies with quantitative data for the synthesis of a single pheromone from different alkynol precursors are not abundant in publicly available literature, a qualitative comparison can be made based on the synthetic strategies employed.
The most common method for the conversion of an internal alkyne to a (Z)-alkene is the Lindlar hydrogenation. The efficiency of this reaction can be influenced by the specific structure of the alkynol. Other methods, such as hydroboration-protonolysis or the use of dissolving metal reductions (to form trans-alkenes), offer alternative stereochemical outcomes.
Table 1: Comparison of Synthetic Strategies for (Z)-Alkenyl Acetate Pheromones
| Precursor Type | Key Reaction for C=C Formation | Typical Reagents | Reported Yields (Illustrative) | Purity/Stereoselectivity (Illustrative) |
| Internal Alkynol (e.g., this compound) | Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃/Pb(OAc)₂) | 85-95% (for reduction step) | >95% Z-isomer |
| Terminal Alkyne + Alkyl Halide | C-C Coupling then Reduction | n-BuLi, Alkyl Bromide, then H₂/Lindlar's Cat. | 70-85% (overall) | >95% Z-isomer |
| Wittig Reaction | Olefination | Phosphonium Ylide, Aldehyde | 60-80% | Variable, often favors Z-isomer |
| Z-Selective Cross-Metathesis | Olefin Metathesis | Grubbs-type Catalyst | 70-90% | High Z-selectivity |
Experimental Protocols
Protocol 1: Synthesis of (Z)-4-Decen-1-ol from this compound via Lindlar Hydrogenation
This protocol describes the stereoselective reduction of the internal alkyne this compound to the corresponding (Z)-alkenol, a key intermediate in the synthesis of (Z)-4-decenyl acetate.
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead acetate)
-
Quinoline
-
Hexane (anhydrous)
-
Methanol
-
Hydrogen gas (H₂)
-
Round-bottom flask
-
Magnetic stirrer
-
Hydrogenation apparatus (e.g., balloon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous hexane.
-
Add Lindlar's catalyst (0.1 eq by weight) and a small amount of quinoline (as a catalyst poison to prevent over-reduction).
-
Flush the flask with hydrogen gas and maintain a positive pressure of hydrogen (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the filter cake with hexane.
-
Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product, (Z)-4-decen-1-ol, can be purified by column chromatography on silica gel if necessary.
Protocol 2: Acetylation of (Z)-4-Decen-1-ol to (Z)-4-Decenyl Acetate
This protocol outlines the conversion of the (Z)-alkenol to its corresponding acetate, the final pheromone product.
Materials:
-
(Z)-4-Decen-1-ol
-
Acetic anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous copper (II) sulfate solution (optional, for pyridine removal)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Procedure:
-
Dissolve (Z)-4-Decen-1-ol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours or until TLC analysis indicates the complete consumption of the starting alcohol.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and water. A wash with saturated aqueous copper (II) sulfate solution can be used to remove residual pyridine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude (Z)-4-decenyl acetate can be purified by column chromatography on silica gel to yield the final product.
Mandatory Visualizations
Caption: Generalized biosynthetic pathway of lepidopteran sex pheromones.
Caption: Experimental workflow for the synthesis of a (Z)-alkenyl acetate pheromone.
Spectroscopic Comparison of 4-Decyn-1-ol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of isomeric purity is crucial. This guide provides a comprehensive spectroscopic comparison of 4-decyn-1-ol and its positional isomers, offering key data and methodologies to distinguish between these closely related compounds.
This comparison focuses on the positional isomers 2-decyn-1-ol, 3-decyn-1-ol, and 5-decyn-1-ol, alongside this compound. The differentiation of these isomers is critical in various applications, including pheromone synthesis and the development of novel therapeutics, where specific isomers may exhibit distinct biological activities. This guide utilizes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) to provide a basis for unambiguous identification.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the isomers of this compound. This data has been compiled from publicly available spectral databases.
¹H NMR Spectral Data (δ, ppm)
| Compound | -CH₃ | -CH₂- (Alkyl Chain) | -CH₂-C≡ | ≡C-CH₂- | -CH₂OH | -OH |
| 2-Decyn-1-ol | 0.9 (t) | 1.2-1.5 (m) | 2.2 (m) | - | 4.2 (t) | Variable |
| 3-Decyn-1-ol | 0.9 (t) | 1.2-1.5 (m) | 2.1 (m) | 2.3 (m) | 3.6 (t) | Variable |
| This compound | 0.9 (t) | 1.2-1.6 (m) | 2.1 (m) | 2.2 (m) | 3.7 (t) | Variable |
| 5-Decyn-1-ol | 0.9 (t) | 1.3-1.6 (m) | 2.1 (m) | 2.1 (m) | 3.6 (t) | Variable |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a TMS internal standard. Multiplicities are denoted as t (triplet) and m (multiplet).
¹³C NMR Spectral Data (δ, ppm)
| Compound | -CH₃ | -CH₂- (Alkyl Chain) | -CH₂-C≡ | ≡C-CH₂- | -C≡C- | -CH₂OH |
| 2-Decyn-1-ol | ~14 | ~22, 28, 31 | ~18 | - | ~75, 85 | ~51 |
| 3-Decyn-1-ol | ~14 | ~22, 29, 31 | ~20 | ~23 | ~78, 82 | ~61 |
| This compound | ~14 | ~22, 29, 31 | ~19 | ~16 | ~80, 81 | ~62 |
| 5-Decyn-1-ol | ~14 | ~22, 29, 31 | ~19 | ~29 | ~80, 80 | ~62 |
Note: The chemical shifts for the sp-hybridized carbons of the alkyne are particularly useful for distinguishing between the isomers.
Infrared (IR) Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch | C-H Stretch (sp³) | C≡C Stretch | C-O Stretch |
| 2-Decyn-1-ol | ~3330 (broad) | 2850-2960 | ~2230 (weak) | ~1030 |
| 3-Decyn-1-ol | ~3340 (broad) | 2860-2960 | ~2240 (weak) | ~1050 |
| This compound | ~3350 (broad) | 2870-2960 | ~2235 (weak) | ~1060 |
| 5-Decyn-1-ol | ~3330 (broad) | 2860-2960 | ~2245 (weak) | ~1040 |
Note: The position of the weak C≡C stretching vibration can provide some indication of the substitution pattern around the alkyne.
Gas Chromatography-Mass Spectrometry (GC-MS) Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| 2-Decyn-1-ol | 154 | 123, 109, 95, 81, 67, 55, 41 |
| 3-Decyn-1-ol | 154 | 125, 111, 97, 83, 69, 55, 43 |
| This compound | 154 | 125, 111, 97, 83, 69, 55, 41 |
| 5-Decyn-1-ol | 154 | 125, 111, 97, 83, 69, 55, 43 |
Note: The fragmentation patterns, particularly the relative abundances of key fragment ions, are critical for distinguishing positional isomers.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below to ensure reproducibility and accurate comparison.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-5 seconds
-
Number of Scans: 16-64
-
Spectral Width: -2 to 12 ppm
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher
-
Pulse Sequence: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-10 seconds
-
Number of Scans: 512-2048 (due to the low natural abundance of ¹³C)
-
Spectral Width: 0 to 220 ppm
-
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase correct the spectrum and baseline correct. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample requirement. Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer
-
Accessory: ATR accessory with a diamond or zinc selenide crystal
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Data Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), sp³ C-H, carbon-carbon triple bond (C≡C), and carbon-oxygen (C-O) stretching vibrations.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the alcohol isomer (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
GC Parameters:
-
Column: A non-polar or moderately polar capillary column (e.g., DB-5ms, HP-5ms) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injection Mode: Splitless or split injection, depending on the sample concentration.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
-
Data Analysis: Identify the retention time of the compound from the total ion chromatogram (TIC). Analyze the mass spectrum of the peak of interest, identifying the molecular ion peak and the characteristic fragment ions. Compare the fragmentation pattern with library data for confirmation.
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for Isomer Differentiation.
Navigating the Nuances of Pest Control: A Comparative Analysis of (Z)-4-decenyl Acetate and its Alternatives for the Lesser Date Moth (Batrachedra amydraula)
An examination of the true sex pheromone of the Lesser Date Moth reveals a multi-component blend, shifting the comparative focus from the initially proposed (Z)-4-decenyl acetate to a more complex and effective attractant. This guide provides a detailed comparison of the identified pheromone blend with alternative biocontrol methods, supported by experimental data and protocols for researchers and drug development professionals in the agricultural sector.
Initial investigations into the control of the Lesser Date Moth, Batrachedra amydraula, a significant pest of date palms, pointed towards the efficacy of (Z)-4-decenyl acetate as a primary pheromonal attractant. However, further research has revealed a more intricate chemical communication system. The true sex pheromone of B. amydraula is, in fact, a ternary blend consisting of (Z)-5-decenyl acetate, (Z)-5-decenol, and (Z,Z)-4,7-decadienyl acetate. This crucial distinction redirects the focus of efficacy studies and the development of effective pest management strategies. This guide provides a comprehensive comparison of this identified pheromone blend against a leading biological control agent, Bacillus thuringiensis, offering quantitative data, detailed experimental methodologies, and insights into the underlying biological mechanisms.
Comparative Efficacy: Pheromone Blend vs. Bacillus thuringiensis
The effectiveness of pest control agents is paramount for their practical application. The following table summarizes the comparative efficacy of the ternary pheromone blend used in mass trapping and a commercial formulation of Bacillus thuringiensis (Bt) for the control of the Lesser Date Moth.
| Pest Control Agent | Mechanism of Action | Efficacy Metric | Result | Reference |
| Ternary Pheromone Blend | Mating Disruption / Mass Trapping | Mean male moth capture per trap | Optimal at 1 mg lure dosage | [1] |
| Bacillus thuringiensis kurstaki | Ingestion of crystal toxins leading to gut paralysis | Reduction in larval infestation | Up to 60.8% reduction after 14 days | [2] |
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for the synthesis of a key component of the pheromone blend and for conducting a wind tunnel bioassay to evaluate the efficacy of attractants.
Synthesis of (Z)-4-decen-1-ol (a precursor to (Z)-4-decenyl acetate)
This two-step synthesis provides a general framework that can be adapted for the synthesis of the actual pheromone components.
Step 1: Partial Hydrogenation of 4-Decyn-1-ol using Lindlar's Catalyst
This procedure outlines the stereoselective reduction of an alkyne to a (Z)-alkene.
-
Catalyst Preparation: Prepare Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate).
-
Reaction Setup: In a round-bottom flask, dissolve this compound in a suitable solvent such as ethanol or hexane.
-
Catalyst Addition: Add the Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere using a balloon. Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the reaction stops at the alkene stage and does not proceed to the alkane.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting (Z)-4-decen-1-ol by column chromatography on silica gel.
Step 2: Acetylation of (Z)-4-decen-1-ol
This procedure describes the conversion of the alcohol to its corresponding acetate ester.
-
Reaction Setup: In a flask, dissolve (Z)-4-decen-1-ol in a suitable aprotic solvent like dichloromethane or diethyl ether.
-
Reagent Addition: Add acetic anhydride (1.5 to 2 equivalents) and a catalytic amount of a base such as pyridine or a non-nucleophilic base like triethylamine.
-
Reaction Conditions: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude (Z)-4-decenyl acetate by column chromatography.
Wind Tunnel Bioassay for Pheromone Efficacy
Wind tunnels provide a controlled environment to study insect flight behavior in response to chemical cues.
-
Tunnel Setup: Use a glass or plexiglass wind tunnel with a controlled airflow (e.g., 0.3-0.5 m/s), temperature, and humidity, under red light to simulate scotophase (dark phase) conditions.
-
Pheromone Source: Load a rubber septum or filter paper with a specific dose of the synthetic pheromone blend. Place the source at the upwind end of the tunnel.
-
Insect Acclimation: Place male B. amydraula moths, previously isolated from females, in the wind tunnel for an acclimation period.
-
Release: Release individual male moths at the downwind end of the tunnel.
-
Observation: Record the flight behavior of each moth, noting key responses such as taking flight, upwind flight orientation, zigzagging flight, and contact with the pheromone source.
-
Data Analysis: Analyze the percentage of moths exhibiting each behavior in response to different pheromone concentrations or blends. Compare these results to a solvent-only control.
Signaling Pathway and Experimental Workflow
To understand the efficacy of a pheromone, it is crucial to visualize the biological pathway from reception to response, as well as the experimental workflow for its evaluation.
Caption: Generalized Pheromone Signaling Pathway in Moths.
Caption: Experimental Workflow for Pheromone Efficacy Evaluation.
References
A Comparative Guide to the Reactivity of Internal vs. Terminal Alkynols
The distinction between internal and terminal alkynols dictates their chemical reactivity, influencing reaction pathways, rates, and product selectivity. This guide provides an objective comparison of their performance in key organic transformations, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development. The unique presence of an acidic proton and the steric environment of the carbon-carbon triple bond are the primary determinants of their differential reactivity.
Core Reactivity Differences
Terminal alkynols possess a hydrogen atom directly attached to an sp-hybridized carbon, rendering it weakly acidic (pKa ≈ 25).[1][2] This acidity allows for deprotonation by a strong base to form a potent carbon nucleophile, the acetylide anion.[1][2] This characteristic is central to many reactions exclusive to terminal alkynols. Internal alkynols lack this acidic proton and are generally less reactive due to the greater steric hindrance around the triple bond.
Below is a logical diagram illustrating the fundamental reactivity divergence stemming from the presence or absence of the terminal acidic proton.
Caption: Divergent reactivity pathways of terminal and internal alkynols.
Catalytic Hydrogenation
Catalytic hydrogenation reduces the alkyne functionality. The reaction can proceed stepwise to the corresponding alkenol and subsequently to the alkanol. Both internal and terminal alkynols undergo hydrogenation, but their substitution pattern significantly influences the reaction rate and selectivity.
A study on the gas-phase hydrogenation of C4 alkynols over a 1.2% wt. Pd/Al2O3 catalyst demonstrated that the hydrogenation rate increases in the order: primary < secondary < tertiary.[3][4][5] This trend is attributed to electronic effects where increased substitution polarizes the -C≡C- bond, influencing its interaction with the catalyst surface.
Comparative Data: Gas-Phase Hydrogenation of C4 Alkynols
| Alkynol Substrate | Type | Relative Consumption Rate (at X=25%) | Key Selectivity Observations |
| 3-Butyn-1-ol | Primary (Terminal) | Low | Stepwise hydrogenation (-C≡C- → -C=C- → -C-C-) with high alkenol selectivity at low conversions.[3][4] |
| 3-Butyn-2-ol | Secondary (Terminal) | Medium | Stepwise hydrogenation; promotes ketone formation via double bond migration more than primary alkynols.[3][4] |
| 2-Methyl-3-butyn-2-ol | Tertiary (Terminal) | High | Shows evidence of direct hydrogenation to the alkanol (-C≡C- → -C-C-), leading to lower alkenol selectivity.[3][4] |
Experimental Protocol: Gas-Phase Alkynol Hydrogenation
-
Catalyst: 1.2% wt. Pd/Al2O3.[5]
-
Reactor: Fixed-bed microreactor operating at atmospheric pressure.
-
Temperature: 373 K.[5]
-
Feed Gas: A mixture of the alkynol vapor (carried by N2) and H2.
-
Analysis: Product composition is analyzed using an online gas chromatograph.
-
Procedure: The catalyst is reduced in situ with H2 flow. The alkynol is vaporized and passed over the catalyst bed with H2. The reaction products are monitored as a function of time on stream to determine conversion and selectivity.
The general workflow for a comparative catalytic study is outlined below.
References
Safety Operating Guide
Proper Disposal of 4-Decyn-1-ol: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of 4-Decyn-1-ol, a chemical compound utilized in various research and development applications, including as an intermediate in the synthesis of insect sex pheromones.[1] Adherence to these procedures is critical for ensuring personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and contact your institution's Environmental Health and Safety (EHS) department for site-specific disposal protocols.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood. While a specific SDS for this compound was not located, related compounds exhibit hazards such as being harmful if swallowed, toxic in contact with skin, and causing serious eye damage.[2] Therefore, a cautious approach is warranted.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large quantities or in case of spills. |
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) governs hazardous waste management from "cradle-to-grave," meaning the generator is responsible for the waste from its creation to its final disposal.[3]
-
Waste Identification and Classification:
-
Determine if the this compound waste is hazardous. This determination should be based on the specific SDS and knowledge of the process that generated the waste.[1]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Mixing can create new hazards and complicate disposal.
-
-
Waste Collection and Storage:
-
Collect waste this compound in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and identify the contents as "this compound." Include the date of accumulation.
-
Store the waste container in a designated satellite accumulation area or central hazardous waste storage area. This area should be secure and have secondary containment.
-
-
Arrange for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and volume.
-
A licensed hazardous waste transporter will be required for off-site disposal.[1] The waste will be transported to a permitted treatment, storage, and disposal facility (TSDF).
-
Never dispose of this compound by:
-
Pouring it down the drain.
-
Evaporating it in a fume hood.
-
Placing it in the regular trash.
Experimental Protocols
This document does not cite specific experiments. For detailed methodologies of any experimental procedures that generated this compound waste, please refer to your laboratory's standard operating procedures (SOPs) and experimental records.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram for the proper disposal of this compound.
References
Personal protective equipment for handling 4-Decyn-1-ol
Essential Safety and Handling Guide for 4-Decyn-1-ol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory environment. The information is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is presented below. This information is critical for understanding its behavior and potential hazards.
| Property | Value |
| Molecular Formula | C10H18O[1] |
| Molar Mass | 154.25 g/mol [2][3] |
| CAS Number | 69222-06-6[2][3][4][5] |
| Melting Point | 1.9°C (estimate)[1][4] |
| Boiling Point | 247.64°C (rough estimate)[1][4] |
| Density | 0.8568 g/cm³ (estimate)[1][4] |
Personal Protective Equipment (PPE)
| PPE Category | Minimum Recommendation |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for integrity before each use. |
| Eye Protection | Chemical splash goggles. A face shield should be used when there is a significant risk of splashing. |
| Skin and Body Protection | Laboratory coat. For larger quantities or increased risk of exposure, a chemical-resistant apron or suit is recommended. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for laboratory safety. The following step-by-step guidance outlines the procedures for working with this compound.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound
Handling and Storage Procedures
-
Pre-Handling:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure a chemical fume hood is operational and available.
-
Select and inspect all necessary PPE.
-
Locate the nearest safety shower and eyewash station.
-
Have a spill kit rated for flammable liquids readily accessible.
-
-
Handling:
-
Perform all manipulations of this compound within a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, as the flammability of this compound is unknown but should be assumed.
-
Avoid contact with skin and eyes.
-
Avoid inhalation of any vapors.
-
Keep away from sources of ignition.
-
-
Storage:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
-
Spill and Emergency Procedures
-
Small Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Activate the fire alarm if there is a risk of fire.
-
Contact your institution's emergency response team.
-
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Disposal Plan
-
All waste containing this compound must be considered hazardous waste.
-
Collect all liquid and solid waste in separate, clearly labeled, and sealed containers.
-
Do not mix with incompatible waste streams.
-
Dispose of the chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
